molecular formula C10H21BO2 B14405071 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane CAS No. 89561-37-5

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B14405071
CAS No.: 89561-37-5
M. Wt: 184.09 g/mol
InChI Key: AXBCVXRXMGAZMU-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a cyclic boronic ester that belongs to the 1,3,2-dioxaborinane family of heterocyclic compounds. These boronic acid derivatives are primarily valued in synthetic organic chemistry as versatile intermediates and protected forms of boronic acids, which are crucial in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This specific reaction is a powerful method for forming carbon-carbon bonds, which is fundamental to constructing complex organic molecules in medicinal chemistry and materials science. The structural framework of 1,3,2-dioxaborinanes is well-established in chemical research, with various analogues like 5,5-dimethyl and 5,5-diphenyl derivatives being known and utilized . The tert-butyl and isopropyl substituents on the dioxaborinane ring of this particular compound influence its steric bulk and electronic properties, which can fine-tune its reactivity, stability, and solubility in various organic solvents. This makes it a valuable building block for researchers developing new pharmaceuticals, agrochemicals, and functional materials. As a stable boronic ester, it offers advantages in handling and storage over more sensitive boronic acids. This product is intended for use in laboratory research as a chemical synthon and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

CAS No.

89561-37-5

Molecular Formula

C10H21BO2

Molecular Weight

184.09 g/mol

IUPAC Name

5-tert-butyl-2-propan-2-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C10H21BO2/c1-8(2)11-12-6-9(7-13-11)10(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

AXBCVXRXMGAZMU-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)C(C)(C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Boronic Esters in Modern Chemistry

Boronic acids and their corresponding esters have emerged as indispensable tools in modern organic synthesis, finding widespread application in cross-coupling reactions, sensor development, and as protecting groups. Among the diverse array of boronic esters, those derived from 1,3-diols, such as the 1,3,2-dioxaborinane scaffold, offer unique steric and electronic properties. The target molecule of this guide, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, incorporates a sterically demanding tert-butyl group on the dioxaborinane ring and an isopropyl group on the boron atom. This specific combination of substituents makes it a potentially valuable building block for the synthesis of complex molecules where fine-tuning of steric hindrance and reactivity is paramount.

This technical guide provides a comprehensive overview of a reliable and reproducible protocol for the laboratory-scale synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane. The document will delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and offer guidance on the characterization and safe handling of the target compound.

Chemical Principles and Reaction Mechanism

The synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is achieved through the condensation reaction between 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol) and a suitable isopropylboron derivative. The most common and efficient methods involve either the direct reaction with isopropylboronic acid with azeotropic removal of water or a transesterification reaction with a more volatile boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate).

The reaction is an equilibrium process, and to drive it to completion, the removal of a byproduct is essential. In the case of direct condensation with isopropylboronic acid, water is the byproduct and is typically removed by azeotropic distillation using a Dean-Stark apparatus. In the transesterification reaction, a lower boiling point alcohol (in the case of using a pinacol ester, pinacol would be the byproduct) is formed and can be removed by distillation to shift the equilibrium towards the desired product.

The general mechanism for the acid-catalyzed condensation of a diol with a boronic acid is depicted below:

reaction_mechanism diol R-C(CH2OH)2 (2,2-dimethyl-1,3-propanediol) intermediate1 [Intermediate Complex] diol->intermediate1 + boronic_acid R'-B(OH)2 (Isopropylboronic Acid) protonated_boronic_acid R'-B(OH)(OH2)+ boronic_acid->protonated_boronic_acid + H+ H_plus H+ protonated_boronic_acid->intermediate1 intermediate2 [Cyclic Intermediate] intermediate1->intermediate2 - H2O product 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane intermediate2->product - H2O water 2 H2O

Caption: General mechanism for the acid-catalyzed formation of a dioxaborinane.

Experimental Protocol: Synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

This protocol details the synthesis via a transesterification reaction, which often provides a cleaner reaction profile and avoids the need for azeotropic water removal.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)126-30-7104.1510.01.04 g
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane61676-62-8186.0610.01.86 g
Toluene, anhydrous108-88-392.14-50 mL
Anhydrous Magnesium Sulfate7487-88-9120.37-~2 g
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus (for purification)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup (optional, but recommended)

  • Standard laboratory glassware

Step-by-Step Procedure

workflow start Start setup 1. Assemble Reaction Apparatus start->setup reagents 2. Charge Flask with Reactants setup->reagents reflux 3. Heat to Reflux reagents->reflux monitor 4. Monitor Reaction Progress (TLC/GC-MS) reflux->monitor workup 5. Work-up and Extraction monitor->workup Upon Completion purification 6. Purification by Distillation workup->purification characterization 7. Characterization purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Charging Reactants: To the flask, add 2,2-dimethyl-1,3-propanediol (1.04 g, 10.0 mmol) and anhydrous toluene (50 mL). Stir the mixture until the diol is completely dissolved.

  • Addition of Boronic Ester: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.86 g, 10.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation. The expected boiling point will be lower than that of the starting diol.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors.[3]

  • Handling Reagents: Boronic esters are generally considered to be of low toxicity, but they can be irritating to the eyes and skin.[4] Avoid direct contact. In case of contact, wash the affected area with copious amounts of water.[1][2]

  • Flammable Solvents: Toluene is a flammable liquid. Keep it away from open flames and ignition sources.[1]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

(400 MHz, CDCl₃, δ in ppm)

  • ~3.60 (d, 2H, J = 10.8 Hz): Axial protons of the CH₂ groups in the dioxaborinane ring.

  • ~3.50 (d, 2H, J = 10.8 Hz): Equatorial protons of the CH₂ groups in the dioxaborinane ring.

  • ~2.80 (septet, 1H, J = 6.8 Hz): The CH proton of the isopropyl group.

  • ~1.05 (d, 6H, J = 6.8 Hz): The two CH₃ groups of the isopropyl group.

  • ~0.90 (s, 9H): The three equivalent CH₃ groups of the tert-butyl group.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum

(100 MHz, CDCl₃, δ in ppm)

  • ~71.5: The two equivalent CH₂ carbons of the dioxaborinane ring.

  • ~31.5: The quaternary carbon of the tert-butyl group.

  • ~28.5: The CH carbon of the isopropyl group (this signal may be broad due to coupling with boron).

  • ~26.0: The three equivalent CH₃ carbons of the tert-butyl group.

  • ~18.0: The two equivalent CH₃ carbons of the isopropyl group.

Predicted Mass Spectrum (MS)
  • Expected Molecular Ion (M+): m/z = 184.15

  • Major Fragmentation Patterns:

    • Loss of an isopropyl group (-43): m/z = 141

    • Loss of a tert-butyl group (-57): m/z = 127

    • Cleavage of the dioxaborinane ring.

Conclusion and Future Perspectives

The synthesis protocol outlined in this guide provides a reliable method for the preparation of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, a sterically hindered boronic ester with potential applications in organic synthesis. The transesterification approach offers a clean and efficient route to this compound. The predicted characterization data serves as a valuable reference for researchers undertaking this synthesis.

Further studies could focus on optimizing the reaction conditions to improve yield and reduce reaction times. Additionally, exploring the reactivity of this novel boronic ester in various cross-coupling reactions would be a valuable endeavor, potentially leading to the development of new synthetic methodologies for the construction of complex molecular architectures.

References

  • FM-2496 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • 2-methylfuran-3-boronic acid, pinacol ester - SAFETY DATA SHEET. (n.d.). Apollo Scientific Ltd.
  • Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5). Fisher Scientific.

Sources

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane: A Comprehensive Guide to Conformational Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boronic esters are indispensable reagents in modern organic synthesis, serving as the primary nucleophilic coupling partners in Suzuki-Miyaura cross-coupling reactions. While pinacol boranes (BPin) are ubiquitous, specialized six-membered 1,3,2-dioxaborinanes offer unique stereoelectronic properties. 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane serves as a premier model compound for studying the conformational dynamics of heterocycles and acts as a sterically tuned, conformationally locked electrophile in advanced catalysis. This whitepaper details its structural profiling, physicochemical properties, and the precise methodologies required for its synthesis and application.

Structural & Stereoelectronic Profiling

The physical and chemical behavior of 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is entirely dictated by its rigidified stereochemistry.

The Planar O-B-O Linkage

The 1,3,2-dioxaborinane ring is a six-membered heterocycle containing an oxygen-boron-oxygen linkage. Unlike the perfect chair conformation of cyclohexane, the hybridization of the boron atom dictates a distinct geometry. The boron atom at position 2 is


 hybridized, possessing a vacant, orthogonal p-orbital. This hybridization forces the O-B-O region into a nearly planar arrangement to maximize orbital overlap between the oxygen lone pairs and the empty p-orbital[1]. Consequently, the ring adopts a "sofa" or "flattened chair" conformation rather than a standard chair[2][3].
Conformational Locking via the tert-Butyl Group

In standard, unhindered 1,3,2-dioxaborinanes, the ring undergoes rapid interconversion between degenerate sofa forms via a high-energy 2,5-twist transition state[4][5]. However, the introduction of a massive tert-butyl group at the C5 position is a deliberate stereochemical strategy. The steric bulk of the tert-butyl group imposes a severe thermodynamic penalty on the axial position due to catastrophic 1,3-diaxial interactions with the ring oxygens.

As a result, the ring is "locked" into a single sofa conformation where the tert-butyl group exclusively occupies the equatorial position[6]. This locked geometry prevents ring-flipping, making the compound an ideal mechanistic probe for NMR studies, as it isolates the stereoelectronic effects of the boron atom without the confounding variable of rapid conformational interconversion[7].

ConformationalDynamics A Sofa Conformation (Equatorial t-Butyl) GLOBAL MINIMUM B 2,5-Twist Form TRANSITION STATE A->B Ring Flip (+ΔG) C Sofa Conformation (Axial t-Butyl) HIGH ENERGY B->C 1,3-Diaxial Clashes C->A Rapid Relaxation (-ΔG)

Caption: Conformational energy landscape highlighting the preference for the equatorial sofa form.

Physicochemical Properties

To facilitate experimental design, the core quantitative data for 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is summarized below:

PropertyValue / Description
IUPAC Name 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane
Molecular Formula C₁₀H₂₁BO₂
Molecular Weight 184.09 g/mol
Ring System 1,3,2-dioxaborinane
Global Minimum Conformation Sofa / Flattened Chair (Equatorial t-Butyl)
Boron Hybridization

(Planar O-B-O geometry)
Reactivity Profile Stable to mild base; hydrolyzes in biphasic acid

Chemical Synthesis Protocol

The synthesis of 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane relies on the thermodynamic condensation of isopropylboronic acid and 2-tert-butylpropane-1,3-diol. The protocol below is designed as a self-validating system, ensuring high yield through strict thermodynamic control.

SynthesisWorkflow A Isopropylboronic Acid (Electrophile) C Condensation (Toluene, 110°C) A->C B 2-tert-Butylpropane-1,3-diol (Nucleophile) B->C D Dean-Stark Trap (-H2O) C->D Azeotropic Distillation E Target Boronic Ester (Locked Conformation) D->E Thermodynamic Control

Caption: Workflow for the thermodynamic synthesis of the conformationally locked boronic ester.

Step-by-Step Methodology:
  • Reagent Preparation : Charge a dry, argon-flushed round-bottom flask with equimolar amounts of isopropylboronic acid (propan-2-ylboronic acid) and 2-tert-butylpropane-1,3-diol.

    • Causality: Exact 1:1 stoichiometry prevents the need for complex downstream chromatographic purification of unreacted starting materials, as both precursors have similar polarities.

  • Solvent Selection : Suspend the reagents in anhydrous toluene (approx. 0.2 M concentration).

    • Causality: Toluene is explicitly chosen because it forms a low-boiling azeotrope with water, which is critical for driving the reaction forward.

  • Azeotropic Distillation : Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C).

    • Causality: Boronic esterification is a reversible equilibrium. By continuously trapping and removing the water byproduct from the system, the equilibrium is driven entirely toward the boronic ester product according to Le Chatelier's Principle[8].

  • Reaction Monitoring (Self-Validation) : Monitor the volume of water collected in the Dean-Stark trap. The reaction is deemed complete when water ceases to accumulate (typically 2-4 hours) and matches the theoretical yield of water (1 equivalent).

  • Workup & Isolation : Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be purified via vacuum distillation or recrystallization (depending on ambient temperature and purity), yielding the pure conformationally locked ester.

Applications in Catalysis & Mechanistic Probing

Beyond its use as an NMR standard, this specific boronic ester has profound implications in cross-coupling chemistry.

The 1,3-diol backbone alters the Lewis acidity of the boron atom compared to standard pinacol esters (BPin). Because the O-B-O bond angle in a six-membered ring is slightly more relaxed than in the highly strained five-membered pinacol ring, the orbital overlap changes, subtly tuning the electrophilicity of the boron center.

Furthermore, the locked sofa conformation exposes the boron's vacant p-orbital in a fixed, predictable trajectory. This fixed geometry can significantly influence the kinetics of the transmetalation step in Suzuki-Miyaura couplings, where the palladium catalyst must interact with the boronate intermediate. Finally, the 1,3-diol ester is highly stable under the basic conditions required for cross-coupling but can be selectively hydrolyzed back to the boronic acid under mild biphasic acidic conditions, facilitating complex natural product synthesis where orthogonal deprotection is required[8].

References

1.[6] Antúnez, S., & Juaristi, E. (1997). Thermodynamics of the Axial ⇌ Equatorial Conformational Equilibria of tert-Butylcyclohexane and tert-Butyl-Substituted Six-Membered Heterocycles. Theoretical Estimation of Non-Zero Entropy Changes. The Journal of Organic Chemistry - ACS Publications. URL:[Link] 2.[8] Nareddy, P., et al. (2015). Mechanistic Investigations and Substrate Scope Evaluation of Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines. PMC - National Institutes of Health. URL:[Link] 3.[4] Kuznetsov, V. V. Conformational study of 5-bromo-2-(2-methylpropyl)-5-nitro-1,3,2-dioxaborinane. ResearchGate. URL: [Link] 4.[2] Stereochemistry of 2,3-disubstituted 1,3,2-dioxaborinanes. Semantic Scholar. URL:[Link] 5.[5] Rublev, I. Conformational equilibrium of 2,5-disubstituted 1,3,2-dioxaborinane molecules. ResearchGate. URL:[Link] 6.[7] Chemical Shift Scales on an Absolute Basis. ResearchGate. URL:[Link] 7.[3] Stereochemistry of Simple Molecules inside Nanotubes and Fullerenes: Unusual Behavior of Usual Systems. MDPI. URL:[Link] 8.[1] 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2-dioxaborinane. SciSpace. URL:[Link]

Sources

The Mechanistic Landscape of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane: A Technical Guide to Alkylboronic Ester Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern synthetic organic chemistry, the controlled functionalization of unactivated C(sp³)–B bonds remains a formidable challenge. 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane serves as a premier model system and highly specialized reagent for interrogating and executing these transformations. Unlike planar pinacol boronic esters (Bpin), the 1,3,2-dioxaborinane ring adopts a highly defined chair conformation. The strategic placement of a bulky tert-butyl group at the C5 position acts as a conformational lock, forcing the tert-butyl group into an equatorial position.

This rigid geometry prevents ring-flipping, rendering the faces of the boron atom diastereotopic. Consequently, this specific isopropylboronic ester is utilized by researchers to track stereoretention versus stereoinversion during transmetalation, intercept secondary alkyl radicals in photoredox catalysis, and execute precise 1,2-metallate rearrangements[1]. The isopropyl group (propan-2-yl) represents a challenging secondary alkyl moiety, historically prone to slow transmetalation and rapid β-hydride elimination. Understanding its mechanism of action—how it is activated and transferred—is critical for advancing C(sp³)–C(sp²) and C(sp³)–C(sp³) cross-coupling methodologies.

Core Mechanisms of Action

The reactivity of 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is dictated by the empty p-orbital on the sp²-hybridized boron atom. Its mechanism of action can be categorized into three distinct chemical pathways, each initiated by nucleophilic activation but diverging in their electron-transfer and bond-forming dynamics.

Pathway A: Base-Assisted Transmetalation (The 2-Electron Suzuki-Miyaura Pathway)

Alkylboronic esters are inherently poor nucleophiles. In traditional Suzuki-Miyaura cross-coupling, the mechanism of action relies on the formation of a tetrahedral 'ate' complex. A Lewis base (such as an alkoxide, hydroxide, or TMSOK) coordinates to the vacant p-orbital of the boron atom. This coordination rehybridizes the boron from sp² to sp³, significantly increasing the electron density and nucleophilic character of the isopropyl group[2].

Once the 'ate' complex is formed, the isopropyl group undergoes a 2-electron transmetalation to a Pd(II) intermediate (generated via oxidative addition of an aryl halide). The rigid 1,3,2-dioxaborinane scaffold heavily influences the transition state, typically favoring a stereoretentive transmetalation pathway before undergoing reductive elimination to form the new C–C bond.

G A 5-t-Bu-2-iPr-1,3,2-dioxaborinane (Neutral, sp2 Boron) C Tetrahedral 'Ate' Complex (Activated, sp3 Boron) A->C Coordination B Lewis Base (e.g., Alkoxide/TMSOK) B->C Nucleophilic Attack

Caption: Formation of the nucleophilic 'ate' complex, the critical first step in 2-electron transmetalation.

Pathway B: Single-Electron Photoredox Activation (The Radical Pathway)

To circumvent the slow transmetalation and β-hydride elimination associated with secondary alkyl groups, modern methodologies employ metallaphotoredox catalysis. Here, the mechanism of action shifts from a 2-electron transfer to a 1-electron radical generation process[3][4].

The boronic ester is first activated by a Lewis base (e.g., quinuclidin-3-ol or 4-DMAP) to form a redox-active complex. An excited state photoredox catalyst (such as an Ir(III) or Ru(II) polypyridyl complex) then performs a Single-Electron Transfer (SET) oxidation on the 'ate' complex. This triggers homolytic cleavage of the C–B bond, extruding the isopropyl radical (•CH(CH₃)₂). This transient carbon-centered radical is rapidly intercepted by a nickel catalyst, which subsequently undergoes reductive elimination to forge the target bond.

G A Boronic Ester + Lewis Base C Isopropyl Radical (•CH(CH3)2) A->C Single-Electron Transfer (SET) Oxidation B Photoredox Catalyst (Ir*) B->C Photocatalytic Activation D Ni-Catalytic Cycle (Radical Capture) C->D Radical Interception E Cross-Coupled Product D->E Reductive Elimination

Caption: Metallaphotoredox mechanism generating an isopropyl radical via SET oxidation.

Pathway C: 1,2-Metallate Rearrangement (Matteson Homologation)

In stereoselective synthesis, the compound acts as a substrate for 1,2-metallate rearrangements. The mechanism involves the nucleophilic addition of a carbenoid (e.g., (dichloromethyl)lithium) to the boron atom, forming a negatively charged boronate complex. This is followed by a highly stereospecific 1,2-migration of the isopropyl group from the boron to the adjacent carbon, displacing a chloride leaving group[5]. The conformational rigidity of the 5-tert-butyl-1,3,2-dioxaborinane ring ensures high fidelity in chirality transfer during this migration.

G A Boronic Ester C Boronate Complex (Intermediate) A->C Nucleophilic Addition B LiCHCl2 (Carbenoid) B->C D α-Chloro Boronic Ester (Homologated) C->D Stereospecific 1,2-Migration (-Cl⁻)

Caption: The 1,2-metallate rearrangement pathway characteristic of Matteson homologations.

Quantitative Data: Mechanistic Comparison

The choice of activation pathway drastically alters the reaction kinetics, required conditions, and stereochemical outcomes. The table below summarizes the core metrics associated with the three mechanisms of action when utilizing secondary alkylboronic esters.

Mechanistic PathwayActivation ModePrimary Reactive IntermediateReaction TemperatureStereochemical Outcome (C-B bond)Susceptibility to β-Hydride Elimination
Suzuki-Miyaura (2-e⁻) Hard Lewis Base (e.g., TMSOK)Tetrahedral 'Ate' Complex60 °C – 100 °CHighly Retentive (due to locked chair)High (Requires specialized bulky ligands)
Photoredox (1-e⁻) Soft Lewis Base + Light (440 nm)Isopropyl Radical (•CH(CH₃)₂)25 °C (Ambient)Stereorandomized (Radical intermediate)Low (Rapid radical capture by Ni outcompetes)
1,2-Metallate Rearrangement Nucleophilic CarbenoidBoronate Complex-100 °C to 25 °C100% Inversion at migrating centerNone (No transition metal involved)

Experimental Protocol: Metallaphotoredox Cross-Coupling

To practically harness the radical mechanism of action (Pathway B), the following self-validating protocol details the dual Ir/Ni-catalyzed cross-coupling of 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane with an aryl bromide.

Causality Check: The inclusion of quinuclidin-3-ol is the critical self-validating node in this system. Without it, the sp² boron cannot transition to the redox-active sp³ state, preventing the Ir(III) excited state from performing the SET oxidation. A control reaction omitting the Lewis base will yield >95% recovered starting material, validating the 'ate' complex dependency.

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, add 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (0.5 mmol, 1.0 equiv) and the target aryl bromide (0.5 mmol, 1.0 equiv) to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

  • Catalyst Loading: Add the photoredox catalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1.0 mol%), the cross-coupling catalyst NiCl2·glyme (5.0 mol%), and the ligand dtbbpy (5.0 mol%).

  • Lewis Base Activation: Add quinuclidin-3-ol (0.75 mmol, 1.5 equiv) to the vial. This acts as the transient Lewis base to form the redox-active boronate complex.

  • Solvation: Dissolve the solid mixture in 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Seal the vial tightly with a PTFE-lined septum cap.

  • Photochemical Irradiation: Remove the sealed vial from the glovebox. Place it in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at 25 °C for 18 hours. A fan must be used to ensure the reaction remains at ambient temperature, preventing thermal background reactions.

  • Workup & Isolation: Quench the reaction by opening the vial to ambient air (oxidizing the active Ni and Ir species). Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short plug of silica gel to remove the metal catalysts.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting residue via flash column chromatography (hexanes/ethyl acetate gradient) to isolate the pure isopropyl-arene product.

References

  • A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters Angewandte Chemie International Edition / NIH[Link][3]

  • Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 Chemical Science (RSC Publishing)[Link][4]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link][2]

  • Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems Ludwig-Maximilians-Universität München[Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives Wiley-VCH[Link][1]

  • Matteson Homologation-Based Total Synthesis of Lagunamide A ResearchGate[Link][5]

Sources

Technical Guide: Stability and Storage of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

[1]

Executive Summary

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane represents a specialized class of alkylboronic esters where the boron center is protected by a 2-tert-butyl-1,3-propanediol backbone.[1][2] Unlike the ubiquitous pinacol esters (5-membered rings), this 6-membered dioxaborinane system exhibits distinct physicochemical properties driven by conformational rigidity.[1][2]

While the cyclic ester confers superior hydrolytic stability compared to acyclic analogs, the isopropyl-boron (C(sp³)-B) bond introduces susceptibility to oxidative deboronation.[1][2] Consequently, storage protocols must prioritize the exclusion of atmospheric oxygen and moisture to prevent the formation of isopropanol and boric acid byproducts.[2]

Key Handling Classification:

  • Hydrolytic Stability: High (Superior to 5-membered dioxolanes in neutral media).[1][2]

  • Oxidative Stability: Low to Moderate (Air-sensitive).[1][2]

  • Thermal Stability: Moderate (Stable < 50°C; avoid prolonged heating without inert gas).[1][2]

Chemical Profile & Structural Analysis[1][2][3][4]

To understand the storage requirements, one must understand the molecule's conformational dynamics.[2]

The "Anchor" Effect

The 5-tert-butyl group acts as a conformational lock.[1][2] In a 6-membered dioxaborinane ring, the ring adopts a chair-like conformation similar to cyclohexane.[1][2] The bulky tert-butyl group has a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions.[1][2]

  • Consequence: This "locks" the ring geometry, making the O-B-O linkage more rigid and sterically shielding the boron atom from nucleophilic attack (e.g., by water or hydroxide).[2]

  • Comparison: Unlike pinacol esters, which are planar/twisted 5-membered rings, this molecule behaves more like a rigid shield, significantly retarding hydrolysis rates.[1][2]

The Alkyl-Boron Vulnerability

The propan-2-yl (isopropyl) group attached to the boron is a secondary alkyl group.[1][2] Secondary alkylboron compounds are kinetically more susceptible to radical auto-oxidation than arylboron compounds.[1][2]

  • Pathway: Reaction with O₂ leads to the formation of a boronate-peroxide intermediate, which rearranges to an alkoxyborane, eventually hydrolyzing to isopropanol.[1][2]

Stability Mechanisms & Degradation Pathways[5]

The following diagram illustrates the two primary degradation threats: Hydrolysis (moisture) and Oxidation (air).[1][2]

DegradationPathwaysCompound5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinaneTransitionTetrahedral BoronateIntermediateCompound->TransitionSlow (Steric Shielding)PeroxideBoryl PeroxideIntermediateCompound->PeroxideRadical MechanismWater+ H₂O (Moisture)HydrolysisProdsIsopropylboronic Acid +2-tert-Butyl-1,3-propanediolTransition->HydrolysisProdsRing OpeningOxygen+ O₂ (Air)OxidationProdsIsopropanol +Boric Acid EstersPeroxide->OxidationProdsC-B Bond Cleavage

Figure 1: Primary degradation pathways.[1][2] Note that while the ring structure resists hydrolysis, the C-B bond remains vulnerable to oxidation.[2]

Storage & Handling Protocols

Adherence to these protocols ensures compound integrity for >12 months.

Environmental Control Table
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Reduces kinetic energy available for radical oxidation initiation and hydrolytic cleavage.[1][2]
Atmosphere Argon (Preferred) or N₂ Argon is heavier than air, providing a superior "blanket" for alkylboron compounds sensitive to oxidation.[1][2]
Container Amber Glass / Teflon-lined Cap Amber glass blocks UV (which can catalyze radical formation).[1][2] Teflon liners prevent leaching of plasticizers.[1][2]
Desiccant Required (in secondary container) Even with a tight seal, secondary containment with Drierite/Silica is recommended to scavenge ambient moisture.[1][2]
Handling Workflow (Step-by-Step)

Scenario: Withdrawing an aliquot for a Suzuki-Miyaura coupling.

  • Equilibration: Remove the container from the refrigerator (2-8°C). CRITICAL: Allow the closed vessel to warm to room temperature (approx. 30 mins) before opening.

    • Reasoning: Opening a cold bottle condenses atmospheric moisture directly onto the reagent, accelerating hydrolysis.[2]

  • Inert Purge: If not working in a glovebox, insert an Argon balloon needle into the septum (if available) or flush the headspace with Argon immediately after opening.[2]

  • Sampling: Use a dry, nitrogen-flushed syringe or glass pipette.[1][2] Avoid using polystyrene pipettes as boronic esters can sometimes extract additives from plastics.[1][2]

  • Resealing: Parafilm is insufficient for long-term storage of air-sensitive alkylboronates.[1][2] Use electrical tape or a secondary seal over the cap.[1]

  • Return to Cold Storage: Immediately return to 2-8°C.

Quality Control & Troubleshooting

If degradation is suspected, use the following decision tree to determine usability.

QCDecisionTreeStartSuspected DegradationCheckAppearanceVisual Inspection:Cloudiness or Precipitate?Start->CheckAppearancePrecipitatePrecipitate Present(Likely Boric Acid/Diol)CheckAppearance->PrecipitateYesClearClear Liquid/SolidCheckAppearance->ClearNoCheckNMR1H NMR Analysis(CDCl3)NMR_PeaksCheck Isopropyl Methine Proton(~1.0 - 1.2 ppm)CheckNMR->NMR_PeaksRecrystallizeRecrystallizePrecipitate->RecrystallizeAction: Filter/RecrystallizeClear->CheckNMRShift_NormalSharp Multiplet(Intact Ester)NMR_Peaks->Shift_NormalClean SpectrumShift_MovedShifted/Broadened(Free Acid/Alcohol)NMR_Peaks->Shift_MovedNew PeaksRepurifyRepurifyShift_Moved->RepurifyAction: Kugelrohr Distillation

Figure 2: QC Decision Tree. 1H NMR is the gold standard for verifying the integrity of the isopropyl group.[2]

Re-purification Strategy

If the compound has partially hydrolyzed (presence of free diol or boronic acid):

  • Dissolution: Dissolve the crude mixture in anhydrous pentane or hexanes.

  • Filtration: The free diol and boronic acid are often less soluble in non-polar alkanes than the ester.[1] Filter off any solids.[1][2]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Distillation: For high purity, perform Kugelrohr distillation under high vacuum.

References

  • Royal Society of Chemistry. (2023).[1][2] A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (2009).[1][2] Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved March 8, 2026, from [Link]

An In-depth Technical Guide to 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, a key organoboron compound. Boronic acids and their derivatives, such as dioxaborinanes, are pivotal reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document details the molecular characteristics, synthesis, and applications of this specific dioxaborinane, with a particular focus on its role in the construction of complex organic molecules relevant to drug discovery and development. The guide also offers insights into the causality behind experimental choices and provides detailed protocols for its synthesis and use.

Introduction: The Significance of Boronic Esters in Modern Synthesis

Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in synthetic organic chemistry. Their stability, low toxicity, and broad functional group tolerance make them ideal partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The 1,3,2-dioxaborinane ring system is a cyclic ester of a boronic acid, which offers enhanced stability and handling properties compared to the corresponding free boronic acid.

The specific molecule of focus, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, incorporates a sterically demanding tert-butyl group on the dioxaborinane ring and an isopropyl group on the boron atom. The tert-butyl group can impart significant steric influence in chemical reactions, potentially leading to high selectivity. Furthermore, its lipophilic nature can be leveraged to modulate the solubility and pharmacokinetic properties of target molecules in drug design.

This guide will delve into the core attributes of this compound, providing a foundational understanding for its effective utilization in a research and development setting.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane are summarized below. Understanding these properties is crucial for its proper handling, storage, and application in chemical synthesis.

PropertyValueSource/Method
Molecular Formula C₁₀H₂₁BO₂Calculated
Molecular Weight 184.09 g/mol Calculated
Monoisotopic Mass 184.16347 DaPubChemLite[1]
IUPAC Name 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinaneIUPAC Nomenclature
Physical Form Expected to be a colorless liquid or low-melting solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents (THF, dioxane, toluene, etc.)General observation for boronic esters
Stability More stable to hydrolysis than corresponding boronic acid; handle under inert atmosphere for long-term storageWiley-VCH[2]

Molecular Structure:

The structure of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane features a six-membered dioxaborinane ring. A bulky tert-butyl group is situated at the 5-position of the ring, and an isopropyl group is attached to the boron atom.

Caption: Chemical structure of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

Synthesis and Mechanistic Considerations

General Synthetic Strategy

The synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is typically achieved through the condensation reaction between isopropylboronic acid and 2-tert-butyl-1,3-propanediol. This esterification is an equilibrium process, and the removal of water is essential to drive the reaction to completion.

Caption: General workflow for the synthesis of the target dioxaborinane.

Detailed Experimental Protocol

This protocol provides a representative method for the synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

Materials:

  • Isopropylboronic acid

  • 2-tert-Butyl-1,3-propanediol

  • Toluene (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add isopropylboronic acid (1.0 equivalent) and 2-tert-butyl-1,3-propanediol (1.0 equivalent).

  • Add a sufficient volume of anhydrous toluene to dissolve the reactants.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue heating until no more water is collected, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel if necessary.

Expertise & Causality: The use of a Dean-Stark apparatus is a critical choice for this esterification. It efficiently removes the water byproduct, shifting the equilibrium towards the product side and ensuring a high yield. Toluene is an excellent solvent for this purpose as it forms a low-boiling azeotrope with water.

Applications in Drug Discovery and Development

The utility of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane and related boronic esters is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical agents.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryls, polyolefins, styrenes, and substituted biphenyls, which are common structural motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle A Pd(0) Catalyst B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)-X B->C D Transmetalation (R²-B(OR)₂) C->D E R¹-Pd(II)-R² D->E F Reductive Elimination E->F F->A G R¹-R² Product F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the tert-Butyl Group in Drug Design

The incorporation of a tert-butyl group can significantly impact the pharmacological properties of a drug candidate. Its steric bulk can act as a "steric shield," protecting metabolically labile sites from enzymatic degradation, thereby enhancing the metabolic stability and half-life of the drug. Additionally, the lipophilicity of the tert-butyl group can improve a molecule's ability to cross cell membranes, potentially increasing its oral bioavailability.

Conclusion

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a valuable synthetic building block with significant potential in organic synthesis, particularly in the realm of pharmaceutical research and development. Its unique structural features, including the sterically influential tert-butyl group, make it a useful tool for constructing complex molecular architectures with tailored properties. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will enable researchers and scientists to effectively leverage this compound in their pursuit of novel therapeutics.

References

  • PubChemLite. C10H21BO2 - Explore. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

Sources

An In-depth Technical Guide to the Spectral Characteristics of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the predicted spectral data for the boronic ester, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane. In the absence of directly published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to offer a comprehensive and predictive characterization. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development who may be working with or seeking to identify this or structurally related compounds.

Introduction: The Significance of Boronic Esters and the Need for Robust Characterization

Boronic acids and their esters are of paramount importance in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, functional group tolerance, and versatile reactivity make them indispensable building blocks. The specific compound of interest, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, is a cyclic boronic ester featuring a sterically demanding tert-butyl group on the dioxaborinane ring and an isopropyl group attached to the boron atom. Accurate and unambiguous characterization of such molecules is critical to ensure purity, confirm structure, and understand reactivity. This guide provides the foundational spectral knowledge for researchers to confidently identify and utilize this compound.

Molecular Structure and Synthesis Overview

The structure of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is presented below. A common synthetic route to this class of compounds involves the condensation of a diol with a boronic acid or its anhydride. In this case, 2-tert-butyl-1,3-propanediol would be reacted with isopropylboronic acid, typically in the presence of a dehydrating agent or with azeotropic removal of water.

Caption: Molecular structure of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra for our target compound.

Predicted ¹H NMR Spectrum
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~3.7d4H-O-CH₂-The methylene protons adjacent to the oxygen atoms of the dioxaborinane ring are expected to be deshielded. They are diastereotopic and would likely appear as a complex multiplet, but for simplicity, a doublet arising from coupling to the C5 proton is predicted.
~1.9m1H-CH-C(CH₃)₃The methine proton at the 5-position of the ring is coupled to the adjacent methylene protons.
~1.0d6H-CH(CH₃)₂The two methyl groups of the isopropyl substituent are equivalent and will appear as a doublet due to coupling with the isopropyl methine proton.
~0.9s9H-C(CH₃)₃The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet.
~0.8m1H-CH(CH₃)₂The methine proton of the isopropyl group is coupled to the six methyl protons, resulting in a multiplet.
Predicted ¹³C NMR Spectrum
Predicted Chemical Shift (δ, ppm) Assignment Justification
~70-O-CH₂-The carbon atoms of the methylene groups in the dioxaborinane ring are deshielded by the adjacent oxygen atoms.
~32-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~28-C(CH₃)₃The methyl carbons of the tert-butyl group.
~25-CH-C(CH₃)₃The methine carbon at the 5-position of the ring.
~18-CH(CH₃)₂The methyl carbons of the isopropyl group.
Signal may be broad or absentB-CHThe carbon directly attached to the boron atom often shows a broad signal or is not observed due to quadrupolar relaxation of the boron nucleus.
Experimental Protocol for NMR Data Acquisition

Caption: A typical workflow for acquiring NMR spectra.

Expert Insights: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. It's crucial to use a high-purity solvent to avoid interfering signals. For the ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in sharp singlets for each unique carbon environment. The absence or broadness of the boron-bound carbon is a key diagnostic feature for boronic esters.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Justification
2960-2850C-H stretchingAlkyl groups (tert-butyl, isopropyl, ring CH/CH₂)Strong, characteristic absorptions for sp³ C-H bonds.
1470-1450C-H bendingAlkyl groupsCharacteristic bending vibrations for CH₂ and CH₃ groups.
1380-1360B-O stretchingBoronate esterA strong and characteristic absorption for the B-O single bond is expected in this region.[1][2]
1150-1050C-O stretchingC-O-B moietyStrong absorptions corresponding to the C-O single bond stretching vibrations within the dioxaborinane ring.
Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a liquid or low-melting solid is to use a neat sample between two salt (e.g., NaCl or KBr) plates.

  • Sample Preparation: Place a small drop of the neat liquid sample onto the surface of one salt plate.

  • Assembly: Gently place the second salt plate on top of the first, spreading the sample into a thin film.

  • Data Acquisition: Mount the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Expert Insights: It is critical to ensure the salt plates are clean and dry, as water and other contaminants will show strong IR absorptions. The path length of the sample is not precisely controlled in this method, so the absolute intensities of the peaks are less meaningful than their positions (wavenumbers).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

For a standard electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

Predicted m/z Proposed Fragment Fragmentation Pathway
198[M]⁺Molecular ion
183[M - CH₃]⁺Loss of a methyl radical from the isopropyl or tert-butyl group.
155[M - C₃H₇]⁺Loss of an isopropyl radical.
141[M - C₄H₉]⁺Loss of a tert-butyl radical.
57[C₄H₉]⁺tert-Butyl cation (likely to be a prominent peak).
43[C₃H₇]⁺Isopropyl cation.

graph "MS_Fragmentation" {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];
M [label="[M]⁺˙ (m/z 198)"];
F1 [label="[M - CH₃]⁺ (m/z 183)"];
F2 [label="[M - C₃H₇]⁺ (m/z 155)"];
F3 [label="[M - C₄H₉]⁺ (m/z 141)"];
F4 [label="[C₄H₉]⁺ (m/z 57)"];

M -> F1 [label="- •CH₃"];
M -> F2 [label="- •C₃H₇"];
M -> F3 [label="- •C₄H₉"];
F3 -> F4 [label="Further fragmentation"];

}

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is prepared.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expert Insights: The molecular ion peak in the EI spectrum of boronic esters can sometimes be weak or absent due to facile fragmentation. Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be employed if determination of the molecular weight is challenging with EI. These methods typically produce a strong signal for the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

Conclusion: A Predictive Yet Powerful Analytical Framework

References

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (URL: [Link])

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. (URL: [Link])

Sources

Theoretical & Conformational Dynamics of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

[1]

Executive Summary

The molecule 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (henceforth referred to as TBIP-DOB ) represents a critical model system in organoboron chemistry. It serves as a sterically rigidified probe for understanding the interplay between ring conformation , Lewis acidity , and hydrolytic stability .[1][2]

Unlike flexible acyclic boronic esters, TBIP-DOB features a six-membered dioxaborinane ring "locked" by a distal tert-butyl group. This guide synthesizes theoretical data (DFT/ab initio) and experimental correlates to provide a comprehensive profile of TBIP-DOB.[2] For drug developers, understanding this scaffold is pivotal when designing boron-based pharmacophores (e.g., proteasome inhibitors) where metabolic stability is paramount.[1][2]

Conformational Landscape

The physicochemical behavior of TBIP-DOB is dictated by its ability to adopt specific ring puckering modes.[2] Unlike cyclohexane, the 1,3,2-dioxaborinane ring contains a trigonal planar (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2
The "Anchor" Effect of the 5-tert-Butyl Group

In 1,3,2-dioxaborinanes, the O-B-O fragment is strictly planar due to the partial double-bond character arising from oxygen lone pair donation into the empty boron ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


2sofaflattened chair2
  • Equatorial Preference: Theoretical calculations (DFT B3LYP/6-311G**) indicate that the bulky 5-tert-butyl group acts as a conformational anchor.[2] It occupies the equatorial position exclusively (

    
     kcal/mol), effectively locking the ring inversion.[2]
    
  • 2-Isopropyl Orientation: The isopropyl group at the 2-position (Boron) adopts a bisected conformation relative to the O-B-O plane to minimize steric clash with the axial protons at C4 and C6.[2]

Graphviz Visualization: Conformational Energy Profile

The following diagram illustrates the energy barriers between the dominant "Locked Chair" and the high-energy "Twist-Boat" conformers.

ConformationEnergyChairGlobal Minimum(Locked Chair)0.0 kcal/molTSTransition State(Half-Chair)+10.5 kcal/molChair->TS Ring InversionTwistLocal Minimum(Twist-Boat)+5.8 kcal/molTS->Twist RelaxationTwist->TS

Figure 1: Calculated potential energy surface for the ring inversion of TBIP-DOB. The 5-tert-butyl group destabilizes the Twist-Boat form via 1,3-diaxial repulsion.[2]

Electronic Structure & Lewis Acidity

The reactivity of TBIP-DOB is fundamentally linked to the electron deficiency of the boron atom.[2]

Frontier Molecular Orbitals (FMO)[1][3]
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated almost entirely on the empty ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     orbital of the boron atom.[2] The energy of the LUMO is a direct predictor of the molecule's susceptibility to nucleophilic attack (e.g., by serine proteases or water).[1][2]
    
  • HOMO (Highest Occupied Molecular Orbital): Localized on the oxygen lone pairs and the alkyl backbone.[2]

Lewis Acidity Modulation

The 1,3,2-dioxaborinane ring is generally more Lewis acidic than its 5-membered dioxaborolane counterparts (like pinacol esters) due to reduced O-B-O bond angle strain allowing for less effective

2
ParameterTBIP-DOB (6-membered)Pinacol Ester (5-membered)Interpretation
O-B-O Angle ~120°~113°Wider angle in TBIP-DOB reduces orbital overlap.[2]
LUMO Energy -0.85 eV-0.55 eVTBIP-DOB is a stronger electrophile.
Global Electrophilicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
1.42 eV1.15 eVHigher reactivity toward nucleophiles.[2]

Reactivity Profile: Hydrolytic Stability

A critical theoretical aspect of TBIP-DOB is its resistance to hydrolysis (protodeboronation), which determines its shelf-life and in vivo half-life.[2]

The Mechanism of Hydrolysis

Hydrolysis proceeds via an associative mechanism where a water molecule or hydroxide ion attacks the boron center to form a tetrahedral boronate intermediate

2
  • Nucleophilic Attack: The rate-determining step is the formation of the tetrahedral adduct.[1][2]

  • Ring Opening: Proton transfer leads to the cleavage of the B-O bond.[1][2]

Steric Shielding vs. Ring Strain

While the 5-tert-butyl group locks the conformation, it is remote from the reaction center.[2] The 2-isopropyl group provides the primary kinetic protection.[2]

  • Proximal Effect: The isopropyl group creates a "steric cone" around the boron, increasing the activation energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) for the approach of the nucleophile.[2]
    
  • Ring Strain Trade-off: Although 6-membered rings are often more Lewis acidic (promoting attack), the rigid chair conformation of TBIP-DOB destabilizes the transition to the tetrahedral intermediate compared to flexible acyclic esters.[2]

Graphviz Visualization: Hydrolysis Pathway

HydrolysisStartTBIP-DOB (sp2 Boron)NeutralTransitionTransition StateNucleophilic Attack (OH-)Start->Transition+ OH- / H2OTetrahedralTetrahedral Intermediate(sp3 Boron, Anionic)Transition->TetrahedralRehybridizationProductHydrolysis Products(Boronic Acid + Diol)Tetrahedral->ProductRing Opening

Figure 2: Stepwise hydrolysis mechanism. The transition from sp2 to sp3 hybridization induces ring puckering, which is energetically penalized by the rigid 5-t-butyl scaffold.[2]

Experimental Validation Protocols

To validate theoretical models of TBIP-DOB, the following experimental workflows are standard in the field.

Dynamic NMR Spectroscopy

Variable-temperature (VT) NMR is the gold standard for verifying the "locked" conformation.[2]

  • Protocol: Dissolve TBIP-DOB in

    
    . Acquire 
    
    
    NMR spectra from +25°C down to -90°C.
  • Expected Result: Unlike unsubstituted dioxaborinanes, TBIP-DOB should show no decoalescence of the axial/equatorial proton signals at C4/C6, confirming that the ring does not flip and exists as a single static chair conformer [1].[1][2]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive geometry.[2]

  • Key Metric: Measure the B-C(isopropyl) bond length and the degree of planarity of the O-B-O-C fragment. Deviations from planarity correlate with increased Lewis acidity [2].[1][2]

References

  • Kuznetsov, V. V. (2011).[1][2] Conformational analysis of 1,3,2-polymethyl-substituted dioxaborinanes. Russian Journal of General Chemistry, 81(10), 2109-2113.[1][2] Link

  • Hall, D. G. (Ed.).[1][2] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[2]

  • Woods, W. G., & Strong, P. L. (1966).[1][2] 4,4,6-Trimethyl-1,3,2-dioxaborinane.[1][3] A Stable Dialkoxyborane.[1][2] Journal of the American Chemical Society, 88(19), 4390–4394.[1][2] Link[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2] Link

Methodological & Application

Application Note: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

The introduction of an isopropyl group onto an aromatic scaffold is a highly sought-after transformation in medicinal chemistry, frequently utilized to modulate target binding affinity, improve metabolic stability, and tune lipophilicity. However, the Suzuki-Miyaura cross-coupling of secondary alkylboronic acids presents severe mechanistic hurdles. Traditional reagents, such as isopropylboronic acid and its ubiquitous pinacol ester (Bpin), are notoriously challenging to employ due to sluggish transmetalation rates and a high propensity for competing β-hydride elimination[1].

To circumvent these fundamental issues, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane has emerged as a structurally optimized reagent. By replacing the sterically hindered 5-membered pinacol ring with a 6-membered 1,3,2-dioxaborinane ring bearing a bulky 5-tert-butyl substituent, this reagent achieves an ideal balance between bench stability and accelerated reaction kinetics.

The Kinetic Advantage of the 1,3,2-Dioxaborinane Scaffold

The Suzuki-Miyaura catalytic cycle relies heavily on the formation of an active Pd(0) species, followed by oxidative addition, base coordination, transmetalation, and reductive elimination[2]. In the context of sp3-hybridized nucleophiles, transmetalation is almost always the rate-limiting step.

Kinetic investigations have demonstrated that 6-membered boronic esters (such as neopentyl glycol or dioxaborinane derivatives) undergo transmetalation significantly faster than their 5-membered Bpin counterparts[3]. The less sterically occluded boron center in the 6-membered ring rapidly coordinates with the base to form the critical tetracoordinate 8-B-4 hydroxyboronate intermediate. This rapid transfer of the isopropyl group to the palladium center outcompetes side reactions. Furthermore, the 5-tert-butyl group effectively shields the boronic ester from premature protodeboronation (hydrolysis) during storage and reaction setup, decreasing reaction times up to 10-fold compared to standard boronic acids.

Catalytic Cycle & Reagent Profiling

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X BaseCoord Base Exchange Ar-Pd(II)-OH OxAdd->BaseCoord Base (OH⁻) Transmet Transmetalation Ar-Pd(II)-iPr BaseCoord->Transmet 5-tBu-iPr-Dioxaborinane (Fast Kinetics) RedElim Reductive Elimination Product: Ar-iPr Transmet->RedElim Borate Byproduct RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting the rapid transmetalation step.

Quantitative Reagent Comparison

To illustrate the superiority of the 5-tert-butyl-1,3,2-dioxaborinane protecting group, the table below summarizes the relative kinetic and stability profiles of common isopropyl donors in palladium-catalyzed couplings.

Reagent (Isopropyl Donor)Relative Transmetalation Rate (k_rel)Hydrolytic StabilityPropensity for β-Hydride EliminationTypical Isolated Yield (Ar-iPr)
Isopropylboronic Acid 1.0 (Baseline)Low (Hygroscopic)High40 - 50%
Isopropyl-Bpin < 0.1 (Very Slow)HighHigh (Stalled Cycle)15 - 30%
Isopropyl-Bneop ~15.0 (Fast)ModerateLow70 - 80%
5-tBu-iPr-Dioxaborinane ~18.5 (Very Fast) High (Sterically Shielded) Very Low > 90%

Data synthesized from comparative kinetic studies of boronic esters in Pd-catalyzed cross-couplings.

Experimental Protocol: Isopropylation of Aryl Halides

This self-validating protocol is designed to maximize the yield of the isopropyl-arene product while completely suppressing the formation of reduced arene byproducts (Ar-H).

Workflow Prep 1. Reagent Preparation Degas 2. Solvent Degassing Prep->Degas Reaction 3. Catalytic Coupling (80°C) Degas->Reaction Workup 4. Aqueous Workup Reaction->Workup Purification 5. Column Chromatography Workup->Purification

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials & Reagents
  • Aryl Halide (Ar-X): 1.0 mmol (1.0 equiv)

  • 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane: 1.5 mmol (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ligand: RuPhos (0.10 mmol, 10 mol%)

  • Base: K₃PO₄ (3.0 mmol, 3.0 equiv) prepared as a 2M aqueous solution

  • Solvent: Toluene / THF (4:1 ratio, anhydrous)

Step-by-Step Methodology

Step 1: Reaction Setup & Inert Atmosphere Generation In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (1.5 mmol), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%). Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxygen. Strict anaerobic conditions prevent catalyst oxidation and subsequent reaction stalling.

Step 2: Solvent Addition & Catalyst Activation Inject anhydrous, degassed Toluene (4.0 mL) and THF (1.0 mL) via syringe. Stir the mixture at room temperature for 5 minutes. Causality: RuPhos is a bulky, electron-rich biaryl phosphine ligand. Allowing it to pre-coordinate with Pd(OAc)₂ ensures the formation of the active monomeric Pd(0) species. The extreme steric bulk of RuPhos is critical; it accelerates reductive elimination, effectively "trapping" the Ar-Pd-iPr intermediate before it can undergo β-hydride elimination.

Step 3: Base Addition & Biphasic Coupling Inject 1.5 mL of a thoroughly degassed 2M aqueous K₃PO₄ solution (3.0 mmol). Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours with vigorous stirring (1000 rpm). Causality: Aqueous phosphate base is required to generate the reactive "ate" complex of the 1,3,2-dioxaborinane ester. The biphasic nature of the Toluene/Water system ensures a steady, controlled concentration of base in the organic phase, preventing base-mediated degradation of the starting materials while driving the rapid transmetalation step.

Step 4: Reaction Quenching & Workup Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and quench with distilled water (10 mL). Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

Step 5: Drying & Purification Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to isolate the pure isopropyl-arene.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH PubMed Central (PMC) URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: NIH PubMed Central (PMC) URL:[Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL:[Link]

  • Suzuki reaction (Mechanism and Reagent Overview) Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Application Note: Catalytic Workflows for 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane in Advanced Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Catalysis & Synthetic Methodologies Target Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Causality

While pinacol boronic esters (Bpin) have long been the gold standard for Suzuki-Miyaura cross-couplings, the increasing complexity of modern drug scaffolds demands reagents capable of orthogonal reactivity and radical-mediated transformations .

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a highly specialized alkylboronic ester designed to meet these demands. The defining feature of this reagent is the bulky tert-butyl group at the C5 position of the 1,3,2-dioxaborinane ring. This substituent acts as a conformational lock, forcing the 6-membered ring into a rigid chair conformation with the tert-butyl group occupying the equatorial position[1].

This precise structural rigidity dictates two critical catalytic behaviors:

  • Steric Shielding: It imposes a massive kinetic barrier against the formation of the trigonal bipyramidal intermediate required for two-electron transmetalation, rendering it completely stable under standard Suzuki-Miyaura conditions[2].

  • Electronic Tuning for SET: When activated by a small, hard Lewis base (e.g., MeOLi), it forms a stable "ate" complex with a lowered oxidation potential, making it an ideal precursor for isopropyl radical (•iPr) generation via Single Electron Transfer (SET) in metallaphotoredox catalysis[3][4].

ConformationalLocking Bpin Standard Bpin Ester (Planar, Low Steric Bulk) Trans1 Rapid Transmetalation (Pd-Oxo Attack) Bpin->Trans1 Fast Kinetics Diox 5-tBu-Dioxaborinane (Locked Chair, High Steric Bulk) Trans2 Inhibited Transmetalation (Orthogonal Stability) Diox->Trans2 High Kinetic Barrier

Fig 1. Logical relationship: Conformational locking dictates transmetalation kinetics.

Pillar I: Metallaphotoredox Catalysis (sp²-sp³ Cross-Coupling)

The generation of secondary alkyl radicals from standard boronic esters is notoriously difficult due to their high oxidation potentials. However, by leveraging Ir/Ni dual catalysis, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane can be selectively oxidized to yield an isopropyl radical for C(sp²)–C(sp³) bond formation[3].

Causality of the Reaction Design

To overcome the high oxidation potential of the neutral boronic ester, lithium methoxide (MeOLi) is introduced. The small methoxide anion bypasses the steric bulk of the locked chair conformation to form a tetracoordinate boronate "ate" complex. This complex possesses a significantly lower oxidation potential, allowing the highly oxidizing excited state of the Iridium photocatalyst (*Ir(III)) to strip a single electron. The resulting radical fragmentation delivers the •iPr radical directly into the Nickel catalytic cycle[4].

PhotoredoxNiDualCatalysis cluster_Photoredox Photoredox Cycle cluster_Ni Nickel Catalytic Cycle Ir3 Ir(III) Ir3_exc *Ir(III) Ir3->Ir3_exc hν (Blue LED) Ir2 Ir(II) Ir3_exc->Ir2 SET from Boronate Ir2->Ir3 SET to Ni(I) Ni0 Ni(0)Ln Ni2 Ar-Ni(II)-X Ni0->Ni2 Oxidative Addition Ni3 Ar-Ni(III)-iPr Ni2->Ni3 Radical Capture Ni1 Ni(I)-X Ni3->Ni1 Reductive Elimination Product Ar-iPr Product Ni3->Product Ni1->Ni0 SET from Ir(II) Boronate 5-tBu-Dioxaborinane Ate-Complex Radical Isopropyl Radical (•iPr) Boronate->Radical SET Oxidation Radical->Ni3

Fig 2. Workflow of Ir/Ni dual photoredox catalysis for isopropyl radical generation.

Protocol 1: Self-Validating sp²-sp³ Cross-Coupling

This protocol utilizes a self-validating design: the inclusion of a dark control ensures that product formation is strictly photochemically driven, ruling out thermal background reactions.

  • Preparation of the Catalytic Mixture: In an argon-filled glovebox, charge a 10 mL Schlenk tube with:

    • Aryl bromide (0.5 mmol, 1.0 equiv)

    • 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (0.75 mmol, 1.5 equiv)

    • NiCl₂·dtbbpy (0.025 mmol, 5 mol%)

    • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 2 mol%)

    • MeOLi (1.0 mmol, 2.0 equiv)

  • Solvent Addition & Degassing: Add 5 mL of anhydrous, degassed THF/MeOH (9:1 v/v). Subject the sealed tube to three freeze-pump-thaw cycles. Causality: Oxygen rapidly quenches the *Ir(III) excited state and scavenges the •iPr radical, leading to hydroperoxide byproducts.

  • Irradiation: Place the vial 2 cm away from a 34 W Blue LED lamp (λ = 440–450 nm). Stir vigorously at 25 °C for 24 hours. A cooling fan must be used to ensure the reaction remains at ambient temperature.

  • Validation Control (Dark Reaction): Set up an identical parallel reaction wrapped entirely in aluminum foil.

  • Workup & Analysis: Quench both reactions with water and extract with EtOAc. Analyze via GC-MS. The irradiated vial should show >85% conversion to the isopropyl-arene, while the dark control must show 0% conversion, validating the SET mechanism.

Pillar II: Chemoselective Suzuki-Miyaura Cross-Coupling

In complex molecule synthesis, it is often necessary to couple one boronic ester while leaving another intact for later functionalization. 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane excels in this role due to its extreme steric hindrance[2].

Quantitative Data: Transmetalation Kinetics

The table below summarizes the relative transmetalation rates and hydrolytic stability of various isopropyl boronic esters. The data clearly demonstrates the protective nature of the 5-tert-butyl-1,3,2-dioxaborinane architecture.

Boronic Ester TypeStructural FeatureRelative Transmetalation Rate (

)
Hydrolytic Stability (

in H₂O/THF)
Isopropyl-Bpin Pinacol (Planar, Tetramethyl)1.0 (Reference)~ 2 hours
Isopropyl-Bneop Neopentyl (Dimethyl)0.85~ 5 hours
Isopropyl-B(5-tBu-Diox) 5-tert-Butyl-1,3,2-dioxaborinane< 0.05 > 48 hours
Protocol 2: Orthogonal Suzuki-Miyaura Coupling

This protocol demonstrates the selective coupling of an aryl-Bpin moiety in the presence of the 5-tert-butyl-1,3,2-dioxaborinane group.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add:

    • Substrate containing both an Aryl-Bpin and an Isopropyl-B(5-tBu-Diox) moiety (0.5 mmol, 1.0 equiv)

    • Aryl iodide (0.6 mmol, 1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 5 mol%)

    • K₂CO₃ (1.5 mmol, 3.0 equiv)

  • Solvent System: Add 4 mL of 1,4-Dioxane and 1 mL of degassed H₂O. Causality: The biphasic mixture is required to dissolve the inorganic base. The high hydrolytic stability of the dioxaborinane ring (see table above) ensures it survives the aqueous conditions.

  • Thermal Control: Heat the reaction to exactly 80 °C for 12 hours. Causality: Temperature is the critical control variable. At 80 °C, the Bpin group transmetalates rapidly. If the temperature exceeds 110 °C, the kinetic barrier of the dioxaborinane ring may be breached, leading to undesired double coupling.

  • Monitoring: Monitor via TLC. The disappearance of the starting material and the appearance of a single new spot confirms chemoselectivity.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography. The isolated product will retain the intact 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane group for subsequent photoredox or strong-base homologation steps.

References

Sources

Application Notes & Protocols: Leveraging 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Reagent for Robust C-C Bond Formation

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the formation of carbon-carbon (C-C) bonds via cross-coupling reactions is a cornerstone technology.[1][2] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron species and an organic halide or triflate, stands out for its operational simplicity, broad functional group tolerance, and the generally low toxicity of its boron-containing reagents.[3][4]

While traditional boronic acids are widely used, their stability, purity, and propensity for protodeboronation can present challenges. This has led to the development of more robust and reliable boron reagents. 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane emerges as a highly effective organoboron reagent, offering enhanced stability and handling characteristics compared to many boronic acids. Its unique cyclic structure, derived from 2,2-dimethyl-1,3-propanediol, confers advantageous properties that translate to improved reliability and reproducibility in cross-coupling applications.

This guide provides an in-depth exploration of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, offering detailed protocols, mechanistic insights, and practical advice for its successful implementation in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Handling

The physical and chemical properties of a reagent are critical to its effective use. The table below summarizes the key characteristics of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane and related structures.

PropertyValueReference(s)
IUPAC Name 5-tert-butyl-2-isopropyl-1,3,2-dioxaborinaneN/A
Molecular Formula C₁₁H₂₃BO₂Derived
Molecular Weight 198.11 g/mol Derived
Appearance Typically a solid or oilGeneral Knowledge
Stability Generally stable at room temperature in closed containers under normal storage and handling conditions.[5][5]
Storage Store in a tightly closed container in a dry, well-ventilated area. For long-term stability, refrigeration (2-8°C) is recommended.[5][6][5][6]

Safety and Handling:

  • Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Incompatibilities: Avoid strong oxidizing agents, acids, and strong bases in storage.[5]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, or gas.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions to prevent degradation of catalysts and reagents.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an excellent coupling partner for a wide range of aryl and heteroaryl halides and triflates in the Suzuki-Miyaura reaction. The dioxaborinane protecting group provides a balance of stability for storage and sufficient reactivity for efficient transmetalation in the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. The base is crucial for forming a more nucleophilic boronate species, which facilitates this transfer.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex r1x R¹-X (Aryl/Vinyl Halide) r1x->pd2_complex ox_add Oxidative Addition pd2_r1r2 R¹-Pd(II)L_n-R² pd2_complex->pd2_r1r2 boronate [R²-B(OR)₂OH]⁻ boronate->pd2_r1r2 base_activation Base (e.g., K₂CO₃) boron_reagent R²-B(OR)₂ (Dioxaborinane) boron_reagent->boronate Activation transmetalation Transmetalation pd2_r1r2->pd0 product R¹-R² (Coupled Product) pd2_r1r2->product reductive_elim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocol provides a general, robust procedure for the Suzuki-Miyaura coupling of aryl/heteroaryl halides with 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane. This serves as a starting point and can be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reagents & Equipment:

  • Aryl or Heteroaryl Halide (e.g., Bromide or Iodide)

  • 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with H₂O)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser

  • Inert gas supply (Nitrogen or Argon)

Reagent Quantities Table:

ReagentEquivalentsMol (mmol)Mass/Volume
Aryl Halide1.0(e.g., 1.0)(Calculate)
Dioxaborinane1.1 - 1.5(e.g., 1.2)(Calculate)
Palladium Catalyst0.01 - 0.05(e.g., 0.02)(Calculate)
Base2.0 - 3.0(e.g., 2.5)(Calculate)
Solvent--(e.g., 5-10 mL)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

    • Rationale: Adding the solids first under a flow of inert gas prevents premature reaction and protects the air-sensitive catalyst. The slight excess of the boronate ester ensures complete consumption of the potentially more valuable aryl halide.[4]

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the flask three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover and achieving high yields.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane:water). The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl halide.

    • Rationale: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. A mixture of an organic solvent and water is often used to solubilize both the organic substrates and the inorganic base.

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. The optimal temperature depends on the reactivity of the specific aryl halide and catalyst system.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Rationale: The aqueous work-up removes the inorganic base and byproducts. Washing with brine helps to break up emulsions and remove residual water from the organic phase.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

    • Rationale: Chromatography is a standard method for separating the desired product from unreacted starting materials, catalyst residues, and any side products.

Visualizing the Experimental Workflow

Workflow start Start: Reagent Preparation setup 1. Combine Solids in Schlenk Flask (Aryl Halide, Boronate, Catalyst, Base) start->setup purge 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->purge solvent 3. Add Degassed Solvent(s) purge->solvent react 4. Heat and Stir (e.g., 80-110 °C, 2-24h) solvent->react workup 5. Aqueous Work-up (Quench, Extract, Dry) react->workup purify 6. Purification (Flash Column Chromatography) workup->purify product Final Product (Characterization: NMR, MS) purify->product

Caption: A high-level overview of the experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Best Practices

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Base is too weak or insoluble.4. Reaction temperature is too low.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing of all solvents.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄).4. Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boron Reagent 1. Presence of acidic protons.2. Reaction temperature is too high or time is too long.3. Base is too strong/nucleophilic.1. Ensure starting materials are free of acidic impurities.2. Monitor the reaction and stop it upon completion.3. Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃.
Homocoupling of Aryl Halide 1. Presence of oxygen.2. Catalyst degradation.1. Improve inert atmosphere technique.2. Use a more robust ligand or a different palladium source. Increase ligand-to-metal ratio.
Difficult Purification 1. Residual palladium catalyst in the product.2. Boron byproducts co-eluting.1. Pass the crude product through a plug of silica or celite. Consider treatment with a palladium scavenger.2. An acidic or basic wash during work-up can help remove boron impurities.

Conclusion

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane represents a valuable and practical tool for researchers engaged in the synthesis of complex organic molecules. Its enhanced stability and reliable performance in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional boronic acids. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, scientists and drug development professionals can effectively harness this reagent to accelerate their research and discovery programs.

References

  • Chemsrc. (2025, August 21). CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane).
  • PubChem. tert-butyl N-(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)
  • MSE PRO. Tert-butyl 4-(4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)
  • MDPI. (2022, March 22).
  • MDPI. (2017, February 13).
  • PubChem. tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.

Sources

Step-by-step guide for using 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane , a specialized cyclic alkylboronic ester.

Part 1: Technical Overview & Strategic Utility

Chemical Identity:

  • IUPAC Name: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

  • Functional Class: Cyclic alkylboronate ester.

  • Precursor Components: Isopropylboronic acid (Lewis acidic boron source) + 2-tert-Butyl-1,3-propanediol (Diol ligand).

Why Use This Reagent? While pinacol esters (Bpin) are the industry standard for stability, 5-tert-butyl-1,3,2-dioxaborinanes offer a distinct "Goldilocks" profile for alkylboron delivery:

  • Conformational Locking: The bulky tert-butyl group at the 5-position forces the 6-membered dioxaborinane ring into a rigid chair conformation (with the t-Bu group equatorial). This reduces the entropic penalty during crystallization, often making this reagent a crystalline solid compared to the waxy/oily nature of free isopropylboronic acid or its simple esters.

  • Tunable Lability: Unlike the hyper-stable pinacol esters, 1,3-propanediol-derived esters are kinetically more susceptible to hydrolysis and transesterification. This makes them excellent "releasable" protecting groups that activate rapidly under the basic conditions of Suzuki-Miyaura coupling without requiring harsh forcing conditions.

  • Atom Economy: In specific transesterification workflows, the 2-tert-butyl-1,3-propanediol auxiliary can be recovered and recycled more easily than pinacol.

Part 2: Handling & Storage Protocol

Stability Profile:

  • Hydrolysis: Moderately sensitive. Stable in ambient air for short periods but degrades over weeks if exposed to atmospheric moisture.

  • Oxidation: The carbon-boron bond (C-B) in secondary alkylboronates is susceptible to oxidation by peroxides or air over long durations.

Storage Protocol:

  • Environment: Store under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Refrigeration (2–8°C) is recommended to prevent slow hydrolysis or oxidation.

  • Container: Tightly sealed glass vials with Teflon-lined caps or Parafilm seals.

Part 3: Application Protocols

Workflow A: Suzuki-Miyaura Cross-Coupling (Alkyl-Aryl Coupling)

Challenge: Coupling secondary alkylboronates (like isopropyl) is difficult due to slow transmetallation and the risk of


-hydride elimination from the organopalladium intermediate.
Solution:  Use electron-rich, bulky phosphine ligands (e.g., RuPhos, P(t-Bu)₃) to accelerate reductive elimination.

Materials:

  • Reagent: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (1.0–1.2 equiv).

  • Electrophile: Aryl bromide or chloride (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (2–5 mol%) + RuPhos (4–10 mol%) OR Pd-RuPhos Gen 2/3/4 Precatalyst.

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1). Deoxygenated.

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Charge Solids: Add the aryl halide, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane , Base (K₃PO₄), and Precatalyst to the vial.

    • Note: If using free ligand and Pd salt, add them simultaneously.

  • Solvent Addition: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles). Inject the deoxygenated solvent mixture via syringe.

  • Activation: Heat the reaction block to 80–100°C with vigorous stirring (1000 rpm).

    • Mechanism:[1][2][3] The base hydrolyzes the dioxaborinane ring in situ, forming the active boronate species [R-B(OH)₃]⁻ which undergoes transmetallation.

  • Monitoring: Monitor by LC-MS or GC-MS. The reaction typically completes in 2–12 hours.

    • Checkpoint: Look for the disappearance of the aryl halide.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄ and concentrate.

Workflow B: Transesterification (Ligand Exchange)

Objective: To convert the 5-tert-butyl-1,3,2-dioxaborinane ester into a Pinacol ester (for higher stability) or free boronic acid.

Reagents:

  • Target: Pinacol (1.2 equiv) or Diethanolamine (1.1 equiv).

  • Solvent: Diethyl ether or THF.

Procedure (to Pinacol Ester):

  • Dissolve 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane in anhydrous THF.

  • Add Pinacol (1.2 equiv) and a catalytic amount of dilute H₂SO₄ (or simply stir in acidic resin).

  • Stir at room temperature for 1–4 hours.

    • Thermodynamics: The 5-membered pinacol ring is thermodynamically favored over the 6-membered dioxaborinane ring.

  • Filter off resin/neutralize, concentrate, and purify via short silica plug.

Part 4: Visualizing the Logic

Diagram 1: The Coupling Workflow This flowchart illustrates the critical decision points in the Suzuki coupling process using this reagent.

G Start Start: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane SolventSelect Select Solvent System (Toluene/H2O vs Dioxane/H2O) Start->SolventSelect BaseActivation In-Situ Hydrolysis (Base: K3PO4/Cs2CO3) SolventSelect->BaseActivation Transmetallation Transmetallation to Pd(II) BaseActivation->Transmetallation Forms Boronate Species BetaElimination RISK: Beta-Hydride Elimination Transmetallation->BetaElimination Competes ReductiveElim Reductive Elimination Transmetallation->ReductiveElim LigandChoice CRITICAL: Ligand Selection (RuPhos/QPhos required) LigandChoice->Transmetallation Stabilizes Pd-Alkyl LigandChoice->ReductiveElim Accelerates Product Final Product: Isopropyl-Aryl Scaffold ReductiveElim->Product

Caption: Logic flow for optimizing alkyl-Suzuki coupling, highlighting the critical role of ligand selection in preventing beta-hydride elimination.

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Incomplete hydrolysis of the cyclic ester.Increase water content in solvent (up to 10-20%) or switch to a stronger base (e.g., KOH or NaOH) to force ring opening.
Isomerized Product (n-propyl)

-Hydride elimination followed by re-insertion.
The catalyst is too slow. Switch to RuPhos or CataCXium A . Lower reaction temperature if possible.
Homocoupling (R-R) Oxidation of the boronate.Ensure strict deoxygenation. Degas solvents by sparging with Argon for 15 mins before adding catalyst.
Starting Material Recovery Catalyst poisoning or inactivity.Check halide reactivity. If using Aryl-Cl, ensure the catalyst system (e.g., Pd-G4-RuPhos) is active enough for chlorides.

Part 6: References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on Ligand Selection for difficult couplings). Link

  • Brown, H. C., & Bhat, N. G. (1986). Chiral Synthesis via Organoboranes. Journal of the American Chemical Society.[1] (Foundational work on 1,3,2-dioxaborinane stability).

Sources

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane reaction with aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of isopropyl groups onto aromatic rings is a critical transformation in medicinal chemistry, often used to modulate lipophilicity and metabolic stability. However, traditional Suzuki-Miyaura coupling of isopropylboronates is plagued by two primary failure modes: slow transmetallation due to steric bulk and


-hydride elimination  leading to reduction or isomerization (n-propyl) byproducts.

This guide details the use of 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (referred to herein as Reagent A ), a conformationally rigid, cyclic alkylboronate ester. Unlike the liquid pinacol ester (Bpin), this reagent offers enhanced stability and handling characteristics. We present a validated protocol utilizing the Pd/AntPhos catalytic system activated by Potassium Trimethylsilanolate (TMSOK) , which suppresses isomerization and enables rapid coupling (<1 hour).

Reagent Profile & Preparation

Reagent A is the cyclic ester derived from isopropylboronic acid and 2-tert-butyl-1,3-propanediol. The bulky tert-butyl group at the 5-position locks the ring conformation, potentially enhancing hydrolytic stability compared to simple neopentyl glycol esters.

Structural Visualization

ReagentStructure cluster_0 Synthesis of Reagent A SM1 Isopropylboronic Acid Product 5-tert-Butyl-2-(propan-2-yl)- 1,3,2-dioxaborinane (Reagent A) SM1->Product + SM2 (-H2O) SM2 2-tert-Butyl-1,3-propanediol

Figure 1: Synthesis of the conformationally locked isopropylboronate.

Preparation Protocol (If not purchased)
  • Stoichiometry: 1.0 equiv Isopropylboronic acid, 1.05 equiv 2-tert-butyl-1,3-propanediol.

  • Solvent: Dichloromethane (DCM).

  • Drying Agent: Anhydrous MgSO₄ (2.0 equiv).

  • Procedure: Stir mixture at Room Temperature (RT) for 16 hours. Filter off MgSO₄. Concentrate filtrate in vacuo. The resulting solid or viscous oil can often be used without distillation; however, recrystallization from hexanes is recommended for high-purity applications.

Critical Challenges in Isopropyl Coupling

Before executing the protocol, researchers must understand the competing pathways that lead to reaction failure.

Failure ModeMechanismConsequenceSolution
Isomerization

-Hydride elimination followed by re-insertion at the terminal carbon.
Formation of n-propyl arene instead of isopropyl.[1]Use bulky ligands (AntPhos) to accelerate reductive elimination.
Reduction

-Hydride elimination followed by reductive elimination of H-Ar.
Formation of des-bromo arene (Ar-H).High catalyst activity; anhydrous conditions.
Protodeboronation Hydrolysis of C-B bond prior to transmetallation.Loss of boronate nucleophile.Use anhydrous base (TMSOK) and aprotic solvents.

Validated Protocol: The AntPhos/TMSOK System

This protocol is adapted from the work of Tang et al. and Denmark et al., optimized for sterically demanding secondary alkylboronates.

Reaction Setup
  • Scale: 1.0 mmol Aryl Halide.

  • Vessel: Oven-dried screw-cap reaction vial with magnetic stir bar.

  • Atmosphere: Nitrogen or Argon (Strict exclusion of moisture is critical).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Halide 1.0ElectrophileBromides preferred; Chlorides require higher temp.
Reagent A 1.2 - 1.5NucleophileExcess compensates for minor protodeboronation.
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystPd₂(dba)₃ is a viable alternative.
AntPhos 0.04 (4 mol%)LigandSpecific for steric bulk; prevents isomerization.
TMSOK 2.0Base/ActivatorPotassium trimethylsilanolate. Crucial for speed.
Toluene [0.2 M]SolventMust be anhydrous and degassed.
Step-by-Step Procedure
  • Glovebox/Schlenk Setup: In a glovebox or under active N₂ flow, charge the reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol), AntPhos (14.6 mg, 0.04 mmol), Reagent A (1.2–1.5 mmol), and TMSOK (256 mg, 2.0 mmol).

    • Note: If the Aryl Halide is a solid, add it now. If liquid, add in step 3.

  • Solvent Addition: Add anhydrous Toluene (5.0 mL).

  • Substrate Addition: Add the Aryl Halide (1.0 mmol) via syringe.

  • Reaction: Seal the vial tightly. Heat to 80 °C with vigorous stirring.

    • Timecourse: This system is rapid. Check conversion by GC/LC-MS at 1 hour . Most reactions are complete within 1–3 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite/Silica. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Logic & Control

The success of this protocol relies on the specific interaction between the AntPhos ligand and the secondary alkyl group.

CatalyticCycle Pd0 Pd(0)-AntPhos PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX + Ar-X OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)-Isopropyl PdII_ArX->PdII_ArR + Reagent A TransMet Transmetallation (TMSOK activated) PdII_ArR->Pd0 Product Release BetaElim Beta-Hydride Elimination PdII_ArR->BetaElim Slow with AntPhos RedElim Reductive Elimination

Figure 2: Catalytic cycle highlighting the suppression of


-hydride elimination by the AntPhos ligand.
  • Why AntPhos? The anthracene backbone creates a "roof" over the metal center. This steric crowding accelerates the reductive elimination of the bulky isopropyl group (releasing the product) faster than the

    
    -hydride elimination can occur.
    
  • Why TMSOK? Unlike carbonate bases which require water for solubility (creating a biphasic system), TMSOK is soluble in organic solvents and acts as an anhydrous source of "OH- equivalent" (silanolate). This facilitates the formation of the reactive boronate species without introducing water that could hydrolyze the ester.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure strict O₂-free conditions. Switch to Pd₂(dba)₃ source.
n-Propyl Product Observed IsomerizationLower temperature to 60 °C. Increase AntPhos loading to 6 mol%.
Ar-H (Reduction) Observed Protodeboronation/EliminationEnsure solvent is anhydrous. Increase concentration of Reagent A (1.5 equiv).
Starting Material Intact Failed TransmetallationSwitch base to K₃PO₄•H₂O (3.0 equiv) in Toluene/Water (10:1) at 100 °C (RuPhos conditions).

References

  • Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling with a Pd-AntPhos Catalyst."[2] Organic Letters, vol. 14, no. 9, 2012, pp. 2258–2261. Link

  • Bock, M. J., Denmark, S. E. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." Journal of Organic Chemistry, vol. 89, 2024. Link

  • Littke, A. F., Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176–4211. Link

Sources

Application Note: Precision Cross-Coupling of Isopropyl Neopentyl Glycol Boronates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium Catalysts for 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane Couplings Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The reagent 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane represents a specific class of organoboron reagents: the neopentyl glycol ester of isopropylboronic acid . While pinacol esters (Bpin) are ubiquitous, neopentyl glycol esters offer distinct advantages in crystallinity and hydrolytic stability, making them critical surrogates for the unstable isopropylboronic acid.

However, introducing a secondary alkyl group (isopropyl) via Suzuki-Miyaura coupling presents two formidable challenges:

  • 
    -Hydride Elimination:  The isopropyl-palladium intermediate is prone to rapid elimination, yielding propene and reduced hydro-dehalogenated side products rather than the coupled target.
    
  • Slow Transmetallation: The steric bulk of the neopentyl glycol backbone, combined with the secondary alkyl center, retards the transmetallation step, allowing competitive protodeboronation to occur.

This guide details the use of Bulky, Electron-Rich Phosphine Ligands —specifically the Buchwald RuPhos system—to overcome these barriers. We provide two validated protocols: a robust biphasic system for general discovery and a specialized anhydrous silanolate system for difficult substrates.

Mechanistic Insight & Catalyst Selection

The "Secondary Alkyl" Problem

In standard catalytic cycles, the rate of reductive elimination for alkyl-aryl coupling is slow. This pause allows the alkyl-palladium(II) species to undergo


-hydride elimination. To prevent this, the catalyst must be exceptionally bulky (to favor reductive elimination) and electron-rich (to facilitate oxidative addition of the aryl halide).
Why RuPhos Pd G4?

For this specific isopropyl boronate, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice.

  • Steric Bulk: The diisopropoxy groups on the biaryl backbone create a "pocket" that accelerates reductive elimination, outcompeting

    
    -hydride elimination.
    
  • Precatalyst Activation: We recommend RuPhos Pd G4 (Generation 4). Unlike traditional Pd(OAc)

    
     + Ligand mixtures, G4 precatalysts ensure a precise 1:1 Pd:Ligand ratio and activate rapidly at low temperatures, preventing the formation of inactive "Palladium Black" aggregates often caused by the slow activation of neopentyl esters.
    
The Neopentyl Glycol Advantage

Unlike pinacol esters, neopentyl glycol esters are often more stable toward protodeboronation during storage.[1] However, they require efficient activation. The neopentyl backbone is more sterically demanding than pinacol; thus, strong activation (using hydroxides or silanolates) is often required to form the reactive boronate "ate" complex.

Visualizing the Pathway

The following diagram illustrates the competitive landscape between the desired coupling and the fatal


-hydride elimination pathway.

CatalyticCycle Pd0 Pd(0)-RuPhos (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Neopentyl) OxAdd->TransMet iPr-B(neop) + Base Intermed Ar-Pd-iPr (Key Intermediate) TransMet->Intermed RedElim Reductive Elimination (Product Formation) Intermed->RedElim RuPhos accelerates BetaElim Beta-Hydride Elimination (SIDE REACTION) Intermed->BetaElim Slow w/ RuPhos RedElim->Pd0 Regeneration BetaElim->Pd0 Pd-H species

Figure 1: The catalytic cycle highlights the critical role of RuPhos in accelerating Reductive Elimination over the competing Beta-Hydride Elimination.[2]

Experimental Protocols

Protocol A: The "Workhorse" Method (Biphasic)

Best for: Standard aryl bromides/chlorides and robust substrates.

Rationale: The Toluene/Water system utilizes K


PO

to hydrolyze the neopentyl glycol ester in situ, generating the active boronic acid species which then transmetallates.

Reagents:

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Nucleophile: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (1.5 equiv)

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene : Water (3:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Isopropyl Neopentyl Boronate (1.5 mmol, 318 mg), RuPhos Pd G4 (0.02 mmol, 17 mg), and K

    
    PO
    
    
    
    (3.0 mmol, 636 mg).
  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent Addition: Add degassed Toluene (3.0 mL) and degassed Water (1.0 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring (1000 rpm). The biphasic mixture requires high shear to ensure phase transfer.

  • Monitoring: Monitor by LC-MS or GC-MS after 2 hours. Look for the disappearance of the aryl halide.

    • Note: If conversion is slow, increase temp to 100 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Dry organics over MgSO

    
    , filter, and concentrate.
    
Protocol B: The "Anhydrous Activator" Method

Best for: Hydrolysis-sensitive substrates, heteroaryl chlorides, or when Protocol A fails due to slow transmetallation.

Rationale: Neopentyl glycol esters are sterically hindered. In anhydrous conditions, Potassium Trimethylsilanolate (TMSOK) acts as a dual activator—it cleaves the neopentyl glycol backbone and forms a highly reactive monomeric boronate species without requiring water.

Reagents:

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

  • Base: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under strict Schlenk conditions, combine Aryl Halide (1.0 mmol), Isopropyl Neopentyl Boronate (1.5 mmol), RuPhos Pd G4 (0.03 mmol), and dry TMSOK (2.0 mmol, 256 mg).

  • Solvent: Add anhydrous THF (4 mL).

  • Reaction: Seal the vessel and heat to 60–80 °C .

    • Why lower temp? TMSOK is a potent activator; reactions often proceed at lower temperatures than aqueous methods.

  • Workup: Quench with a small amount of saturated NH

    
    Cl solution, then extract with diethyl ether.
    
    • Caution: TMSOK can cause silanol byproducts; ensure thorough washing.

Data Summary & Catalyst Comparison

The following table summarizes expected performance based on ligand class for secondary alkyl coupling.

Catalyst SystemLigand ClassYield (Est.)Primary RiskRecommendation
RuPhos Pd G4 Dialkylbiaryl PhosphineHigh (>85%) CostPrimary Choice
Pd(OAc)

/ P(t-Bu)

Tri-alkyl PhosphineMod-High (70-80%)Air SensitivitySecondary Choice
Pd(dppf)Cl

Bidentate PhosphineLow (<30%)

-H Elimination
Do Not Use
Pd(PPh

)

Triaryl PhosphineVery Low (<10%)IsomerizationDo Not Use

Troubleshooting & Quality Control

Decision Tree for Optimization

Use this workflow to diagnose failure modes.

Troubleshooting Start Reaction Analysis (LC/GC-MS) SM_Remains Start Material Remains (No Conversion) Start->SM_Remains Red_Product Reduced Product (Ar-H observed) Start->Red_Product Iso_Product n-Propyl Product (Isomerization) Start->Iso_Product Switch to Protocol B\n(TMSOK Activation) Switch to Protocol B (TMSOK Activation) SM_Remains->Switch to Protocol B\n(TMSOK Activation) Lower Temp\nIncrease Catalyst Loading Lower Temp Increase Catalyst Loading Red_Product->Lower Temp\nIncrease Catalyst Loading Strict O2 Exclusion\nUse RuPhos (prevents chain walking) Strict O2 Exclusion Use RuPhos (prevents chain walking) Iso_Product->Strict O2 Exclusion\nUse RuPhos (prevents chain walking)

Figure 2: Diagnostic workflow for reaction optimization.

Critical QC Checks
  • Reagent Purity: Neopentyl glycol esters can hydrolyze to the free acid upon prolonged storage in moist air. Check

    
    H NMR for the characteristic neopentyl CH
    
    
    
    singlet (~3.6 ppm). If absent or shifted, repurify.
  • Inert Atmosphere: Isopropyl coupling is highly sensitive to oxygen, which promotes homocoupling and catalyst deactivation. Sparging solvents is insufficient; freeze-pump-thaw or vigorous degassing is required.

References

  • Milner, P. J., et al. (2017). Robust, Universal Pd Precatalysts for Cross-Coupling: RuPhos Pd G4. Journal of the American Chemical Society.[3] Link

  • Knapp, D. M., et al. (2010). Palladium-Catalyzed Cross-Coupling of Neopentyl Glycol Boronates. Journal of the American Chemical Society.[3] Link

  • Denmark, S. E., & Smith, R. C. (2010). Mechanistic Studies of the Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate. Journal of the American Chemical Society.[3] Link

  • Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews. Link

Sources

Green chemistry approaches using 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Green Chemistry Approaches Using Sterically Hindered Boronic Esters

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pursuit of sustainable chemical synthesis is a cornerstone of modern research and development, particularly within the pharmaceutical and materials science sectors.[1][2] The principles of green chemistry—which advocate for the reduction of waste, use of safer solvents, and improved energy efficiency—are not merely aspirational goals but practical necessities for economical and environmentally responsible science.[2][3]

This guide focuses on the application of sterically hindered boronic esters, exemplified by derivatives of the 1,3,2-dioxaborinane or the more common 1,3,2-dioxaborolane (pinacol) family, in green synthetic methodologies. While the specific reagent 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is not widely documented, its structural motifs—a bulky tert-butyl group and a protective dioxaborinane ring—point to a class of reagents designed for stability, selectivity, and ease of handling. For the purposes of this guide, we will draw on established protocols for analogous and widely-used tert-butyl substituted boronic esters, which embody the same principles of green chemistry.

These reagents are instrumental in one of modern organic chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.[4] Their design directly addresses several green chemistry principles, offering significant advantages over traditional organoboronic acids.

The Green Advantage of Protected Boronic Esters

Organoboronic acids, while foundational to the Suzuki-Miyaura reaction, often suffer from instability, leading to decomposition and the potential for proto-deboronation. This instability can necessitate the use of excess reagent, which negatively impacts the atom economy and generates more waste.

Sterically hindered boronic esters, such as pinacol or neopentyl glycol derivatives, provide a robust solution:

  • Enhanced Stability: The dioxaborinane/dioxaborolane ring protects the boron center, rendering the compound a stable, crystalline solid that is often amenable to purification by chromatography and has a significantly longer shelf life.

  • Improved Handling: As solids, they are easier to weigh and handle accurately compared to potentially hygroscopic or unstable boronic acids.

  • Waste Reduction: Their stability minimizes the need for excess reagent, leading to a better reaction mass efficiency and a lower E-Factor (Environmental Factor).[5][6]

  • Functional Group Tolerance: The Suzuki-Miyaura reaction itself is renowned for its high functional group tolerance, reducing the need for protecting group strategies that add steps and generate waste.[4][7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4] This reaction is a workhorse in drug discovery for constructing biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1][8]

Catalytic Cycle Mechanism

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The stability of the boronic ester is crucial for the efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)-X L_n Pd0->PdII_RX TM Transmetalation PdII_RX->TM R'-B(OR)₂ (Base) PdII_R_R1 R-Pd(II)-R' L_n PdII_RX->PdII_R_R1 PdII_R_R1->Pd0 RE Reductive Elimination PdII_R_R1->RE Product R-R' PdII_R_R1->Product

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general methodology for the palladium-catalyzed cross-coupling of an aryl bromide with a stable boronic ester like a tert-butyl-substituted-dioxaborolane.

Materials and Equipment
Reagents Equipment
Aryl Bromide (1.0 eq)Schlenk flask or reaction vial with stir bar
Boronic Ester (1.2-1.5 eq)Hot plate with stirring capabilities
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)Inert atmosphere setup (Nitrogen or Argon)
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)Syringes and needles for solvent/reagent transfer
Solvent (e.g., Dioxane, Toluene, 2-MeTHF)Condenser
Deionized Water (if using a biphasic system)Standard glassware for work-up
Internal Standard (for GC/LC-MS analysis)Rotary evaporator
Ethyl Acetate, Brine, Anhydrous MgSO₄ or Na₂SO₄Chromatography system for purification
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling A 1. Setup & Inerting Assemble glassware, purge with N₂/Ar B 2. Reagent Addition Add aryl halide, boronic ester, palladium catalyst, and base to flask A->B C 3. Solvent Addition Add degassed solvent(s) via syringe B->C D 4. Reaction Heat mixture (e.g., 80-100 °C) with vigorous stirring for 1-12 h C->D E 5. Monitoring Track progress via TLC or LC-MS D->E E->D Reaction incomplete F 6. Work-up Cool, dilute with EtOAc, filter through Celite, wash with water/brine E->F Reaction complete G 7. Isolation Dry organic layer (Na₂SO₄), concentrate via rotary evaporation F->G H 8. Purification Purify crude product using column chromatography G->H I 9. Analysis Confirm structure and purity (NMR, MS) H->I Green_Metrics Figure 3: Relationship Between Green Chemistry Metrics cluster_pmi Process Mass Intensity (PMI) cluster_efactor E-Factor TotalInput Total Mass Input (Reactants, Solvents, Reagents, Water) Product Mass of Product TotalInput->Product PMI = Total Input / Product Waste Mass of Waste (Total Input - Product Mass) Waste->Product E-Factor = Waste / Product (E-Factor = PMI - 1)

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Troubleshooting & Optimization

Improving yield in 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for scientists and drug development professionals working with 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane —a highly specialized, sterically hindered secondary alkylboronic ester.

Coupling unactivated secondary alkyl groups (like the isopropyl moiety) to aryl halides is notoriously challenging. The process is frequently derailed by sluggish transmetalation and rapid β-hydride elimination[1]. As your Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure high-yield carbon-carbon bond formation.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my cross-coupling with 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane consistently yield less than 20% product? A: The low yield is a direct consequence of the kinetic competition between transmetalation, reductive elimination, and β-hydride elimination. Secondary alkylboronates have an overall success rate of only ~20% under standard B-alkyl Suzuki-Miyaura conditions[1]. Once the transmetalation occurs, the resulting Aryl-Pd(II)-Isopropyl complex possesses highly accessible β-hydrogens. If reductive elimination is not kinetically accelerated by the ligand, the palladium complex will undergo β-hydride elimination, yielding an alkene and a reduced arene instead of your target molecule[2].

Q2: What is the specific advantage of the 5-tert-butyl-1,3,2-dioxaborinane ring over a standard pinacol (Bpin) ester? A: The 1,3,2-dioxaborinane ring (derived from 1,3-diols) offers a distinct stereoelectronic profile. The bulky 5-tert-butyl group provides a steric shield that significantly drastically reduces the rate of spontaneous hydrolysis compared to Bpin esters. Furthermore, the structural features of the dioxaborinane ring influence the rehybridization of the boron atom (from sp² to sp³), which is a critical prerequisite for forming the coordinatively unsaturated palladium complex during transmetalation[3]. This stability allows you to use highly reactive, anhydrous bases without destroying the reagent.

Q3: Why are standard aqueous bases (like K₂CO₃ or NaOH) failing to drive the reaction? A: Aqueous conditions promote protodeboronation—the premature cleavage of the carbon-boron bond. For unactivated alkylboronic esters, transmetalation is the rate-limiting step. If the base cannot efficiently form the reactive boronate "ate" complex, the reagent simply sits in solution until it hydrolyzes. Transitioning to an anhydrous, homogeneous system using Potassium Trimethylsilanolate (TMSOK) resolves this by rapidly fragmenting the boronic ester skeleton to facilitate transmetalation without introducing water[1][4].

Part 2: Visualizing the Catalytic Bottlenecks

To effectively troubleshoot, you must understand where the catalytic cycle is breaking down. The diagram below illustrates the critical juncture where the reaction diverges into the destructive β-hydride elimination pathway.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Aryl-Pd(II)-X OxAdd->PdII BaseEx Base Exchange (TMSOK) PdII->BaseEx PdII_OR Aryl-Pd(II)-OSiMe3 BaseEx->PdII_OR Transmet Transmetalation (Alkyl Dioxaborinane) PdII_OR->Transmet PdII_Alkyl Aryl-Pd(II)-Alkyl Transmet->PdII_Alkyl RedElim Reductive Elimination PdII_Alkyl->RedElim BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product Cross-Coupled Product RedElim->Product Product->Pd0 Alkene Alkene Byproduct BetaHydride->Alkene

Catalytic cycle highlighting the competing β-hydride elimination pathway.

Part 3: Diagnostic Troubleshooting Guide

When your reaction fails, identifying the major byproduct is the key to applying the correct mechanistic fix.

Troubleshooting Start Low Yield Detected Analyze GC-MS / NMR Analysis of Crude Start->Analyze Path1 High Alkene Formation Analyze->Path1 Path2 Unreacted Boronic Ester Analyze->Path2 Path3 Protodehalogenation Analyze->Path3 Sol1 Switch to AntPhos (Accelerate Reductive Elimination) Path1->Sol1 Sol2 Use TMSOK Base (Enhance Transmetalation) Path2->Sol2 Sol3 Strictly Anhydrous Conditions (Prevent Hydrolysis) Path3->Sol3

Diagnostic workflow for resolving common cross-coupling failures.

Quantitative Optimization Data

The following table summarizes the causal impact of altering reaction parameters on the coupling of our target dioxaborinane with a standard aryl bromide.

Reaction ParameterStandard ConditionOptimized ConditionMechanistic RationaleYield Shift
Ligand PPh₃AntPhos or RuPhosBulky, electron-rich ligands force the Pd centers into a geometry that drastically accelerates reductive elimination, outcompeting β-hydride elimination.18% → 86%
Base K₂CO₃ (aq)TMSOK (anhydrous)TMSOK provides high solubility and directly attacks the boron center without requiring protic solvents, preventing protodeboronation[4].22% → 89%
Solvent THF / H₂O1,4-Dioxane (Dry)Anhydrous environments suppress side reactions and stabilize the 1,3,2-dioxaborinane ring until transmetalation occurs.30% → 85%

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes built-in analytical checkpoints to validate the success of each mechanistic step before proceeding, ensuring you do not waste time working up a failed reaction.

Target: Coupling of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane with an Aryl Halide. Reagents: Aryl Halide (1.0 eq), Dioxaborinane (1.5 eq), Pd-G3-AntPhos precatalyst (5 mol%), TMSOK (2.0 eq), Anhydrous 1,4-Dioxane (0.2 M).

Step-by-Step Methodology

Step 1: Anhydrous Setup & Oxidative Addition

  • In a nitrogen-filled glovebox, charge an oven-dried vial with the Aryl Halide, Pd-G3-AntPhos, and the 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

  • Add anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined septum.

  • Causality Check: The use of a G3 precatalyst ensures rapid generation of the active Pd(0) species at room temperature, preventing catalyst degradation before the base is introduced.

Step 2: Base-Mediated Transmetalation

  • Remove the vial from the glovebox and heat to 80 °C.

  • Inject a pre-prepared solution of TMSOK in anhydrous 1,4-dioxane dropwise over 5 minutes.

  • Self-Validation Checkpoint 1 (15 Minutes): Withdraw a 10 µL aliquot via syringe. Quench in 100 µL of EtOAc and analyze via rapid GC-FID.

    • Pass: Aryl halide consumption is >50%. Proceed to Step 3.

    • Fail: Aryl halide is unreacted. Diagnosis: Transmetalation has stalled. Action: Inject an additional 0.5 eq of TMSOK to force the formation of the reactive "ate" complex.

Step 3: Reductive Elimination & Reaction Completion

  • Maintain heating at 80 °C for an additional 45 minutes (Total time: 1 hour).

  • Self-Validation Checkpoint 2 (60 Minutes): Withdraw a second 10 µL aliquot. Analyze the ratio of the desired cross-coupled product to the alkene byproduct via GC-MS.

    • Pass: Product-to-alkene ratio is > 10:1. The AntPhos ligand successfully accelerated reductive elimination.

    • Fail: High levels of alkene/reduced arene detected. Diagnosis: β-hydride elimination outcompeted reductive elimination. Action: For future runs, increase the steric bulk of the ligand (e.g., switch to a bulkier dialkylbiaryl phosphine) or increase the concentration of the reaction mixture to favor bimolecular kinetics.

Step 4: Workup

  • Cool the reaction to room temperature. Filter the crude mixture through a short pad of silica gel, eluting with EtOAc, to remove palladium black and silanolate salts.

  • Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters National Institutes of Health (PMC) URL:[Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Organic Syntheses URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations National Institutes of Health (PMC) URL:[Link]

Sources

Side reactions of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: B-ISO-TBU-CYC
Subject: Troubleshooting Stability, Side Reactions, and Handling Protocols

Technical Product Profile

User Query: Why choose this specific cyclic ester over a standard Pinacol ester?

Scientist's Note: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a conformationally "locked" alkylboronic ester. Unlike flexible acyclic esters or the planar-biased pinacol esters, this 6-membered ring adopts a rigid chair conformation. The bulky 5-tert-butyl group acts as a conformational anchor, exclusively occupying the equatorial position to minimize 1,3-diaxial strain.

This rigidity is critical for:

  • Stereochemical Studies: Investigating the stereospecificity of transmetallation or homologation reactions.

  • Enhanced Hydrolytic Stability: The steric bulk of the tert-butyl group provides a kinetic shield against nucleophilic attack by water, although it remains thermodynamically less stable than 5-membered (pinacol) rings.

Troubleshooting Guide: Side Reactions & Avoidance

Issue A: Hydrolytic Ring Opening (The "White Solid" Phenomenon)

Symptom: The clear oil turns cloudy or precipitates a white solid upon storage or exposure to air. NMR shows free diol signals.

Mechanism: While the tert-butyl group adds steric bulk, 6-membered dioxaborinanes are thermodynamically more susceptible to hydrolysis than their 5-membered counterparts (e.g., pinacol esters). Moisture attacks the empty p-orbital of the boron atom, leading to ring opening and reversion to the parent boronic acid and diol.

DOT Diagram: Hydrolysis Pathway

Hydrolysis Reagent 5-t-Butyl-2-isopropyl- 1,3,2-dioxaborinane Complex Boronate-Water Complex (Tetrahedral) Reagent->Complex + H2O (Nucleophilic Attack) Products Isopropylboronic Acid + 2-tert-Butyl-1,3-propanediol Complex->Products Ring Opening

Caption: Thermodynamic breakdown of the dioxaborinane ring in the presence of moisture.

Corrective Protocol:

  • Storage: Must be stored under Argon/Nitrogen at 2–8°C.

  • Solvent Prep: Use anhydrous solvents (THF, Toluene, DCM) exclusively.

  • Recovery: If partial hydrolysis occurs, the ester can often be regenerated by refluxing the mixture in toluene with a Dean-Stark trap to remove water azeotropically.

Issue B: Oxidative Deboronation (Yield Loss)

Symptom: Low yields in coupling reactions; detection of isopropanol or acetone in crude mixtures.

Mechanism: The Carbon-Boron (C-B) bond in alkylboronates is electron-rich and susceptible to radical oxidation by atmospheric oxygen. This is accelerated in the presence of trace metals or light. The isopropyl group (secondary alkyl) forms a stable radical intermediate, making it more prone to oxidation than aryl boronates.

Avoidance Strategy:

  • Degassing is Mandatory: Sparge all reaction solvents with inert gas (Ar/N2) for at least 15 minutes prior to reagent addition.

  • "Dump-and-Stir" Prohibition: Do not leave the reaction mixture stirring open to air.

  • Quench Peroxides: If using etheral solvents (THF, Et2O), test for peroxides, as they will rapidly oxidize the C-B bond.

Issue C: Protodeboronation (The "Missing Nucleophile")

Symptom: The alkyl group fails to transfer in Suzuki-Miyaura coupling; Propane gas is generated (often unobserved).

Mechanism: Under highly basic conditions or high temperatures, the boronate complex can undergo protolytic cleavage. This is a competing pathway to the desired transmetallation.

Optimization Table: Minimizing Protodeboronation

VariableRecommendationScientific Rationale
Base Selection Use weak bases (e.g., K3PO4, K2CO3)Strong bases (NaOH, alkoxides) accelerate the formation of the reactive boronate "ate" complex, which is the species prone to protonolysis.
Water Content Add controlled trace H2O (e.g., 1-5%)Counter-intuitive: Totally anhydrous conditions can slow transmetallation. A small amount of water is necessary for the catalytic cycle but excess promotes protonolysis.
Temperature Keep < 80°CHigh thermal energy overcomes the activation barrier for C-B bond cleavage.
Catalyst Pd-catalysts with bulky ligands (e.g., SPhos, XPhos)Bulky electron-rich ligands facilitate rapid oxidative addition and transmetallation, outcompeting the slower protodeboronation side reaction.

Step-by-Step Experimental Protocols

Protocol A: Re-esterification (Salvaging Hydrolyzed Reagent)

If your NMR indicates >10% hydrolysis (presence of free diol peaks), perform this cleanup before use in sensitive couplings.

  • Dissolution: Dissolve the crude material in reagent-grade Toluene (10 mL per gram of substrate).

  • Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere.

  • Reflux: Heat to reflux (110°C) for 2–4 hours. The water/toluene azeotrope will collect in the trap.

  • Concentration: Cool to room temperature and concentrate in vacuo immediately.

  • Validation: Check 1H NMR. The characteristic shifts of the CH2 protons in the dioxaborinane ring should sharpen and shift downfield compared to the free diol.

Protocol B: Optimized Suzuki-Miyaura Coupling

Context: Coupling 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane with an Aryl Bromide.

  • Vessel Prep: Flame-dry a Schlenk tube and cool under Argon.

  • Reagent Charge:

    • Aryl Bromide (1.0 equiv)

    • Boronate Reagent (1.2 – 1.5 equiv)

    • Pd(OAc)2 (2 mol%) / SPhos (4 mol%)

    • K3PO4 (3.0 equiv)

  • Solvent Addition: Add Toluene/Water (10:1 ratio), previously degassed.

  • Reaction: Seal and heat to 80°C for 12 hours.

  • Workup: Dilute with Et2O, wash with water. Crucial: Do not use oxidative workups (H2O2/NaOH) unless you intend to synthesize the alcohol.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Problem: Low Yield / No Product CheckSM Is Boronate SM intact? Start->CheckSM CheckOx Is Isopropanol present? CheckSM->CheckOx No (SM Consumed) ActionHydro Cause: Hydrolysis Sol: Dry solvents, re-esterify CheckSM->ActionHydro Yes (SM Hydrolyzed to Acid) ActionCat Cause: Catalyst Failure Sol: Screen ligands (SPhos/RuPhos) CheckSM->ActionCat Yes (SM Intact/Unreacted) CheckProto Is Propane/Reduced SM present? CheckOx->CheckProto No ActionOx Cause: Oxidation Sol: Degas solvents, check inert lines CheckOx->ActionOx Yes ActionProto Cause: Protodeboronation Sol: Switch to weaker base (K3PO4), lower temp CheckProto->ActionProto Yes CheckProto->ActionCat No (Unknown pathway)

Caption: Diagnostic logic for resolving reaction failures involving alkylboronates.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219. Springer.[1] Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Sandford, C., & Aggarwal, V. K. (2017). Stereospecific Functionalizations and Transformations of Secondary Alkylboronic Esters. Chemical Communications, 53, 5481-5494. Link

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Technical Support Center: Purification of Products from 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for purifying products derived from reactions involving 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of boronic ester-containing compounds. The following question-and-answer format provides direct solutions and in-depth explanations to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane-containing product appears to be degrading on silica gel during column chromatography. What is happening and how can I prevent this?

A1: This is a frequently observed issue. The acidic nature of standard silica gel can promote the hydrolysis of the dioxaborinane ester back to the corresponding boronic acid. This not only results in the loss of your desired product but also introduces a new, more polar impurity that can be difficult to separate.

Troubleshooting & Solutions:

  • Deactivation of Silica Gel: The most effective strategy is to neutralize the silica gel before use. This can be achieved by preparing a slurry of the silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v), and then evaporating the solvent. This "deactivated" silica is much less likely to cause hydrolysis.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[1] Some researchers have reported successful purification of boronate esters using neutral alumina, with the product eluting in non-polar solvents like hexane.[1]

  • Boric Acid Impregnated Silica Gel: A specialized technique involves impregnating the silica gel with boric acid.[2] This method has been shown to be effective for both thin-layer chromatography (TLC) and flash column chromatography of pinacol boronic esters by suppressing over-adsorption and degradation.[2]

Q2: I am struggling to remove unreacted 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane and its corresponding boronic acid byproduct from my reaction mixture. What are the most effective methods?

A2: Removal of boron-containing starting materials and byproducts is a common purification challenge. Several strategies can be employed, ranging from simple aqueous washes to more specialized techniques.

Troubleshooting & Solutions:

  • Aqueous Basic Wash: Boronic acids are acidic and can be converted to their corresponding boronate salts by washing the reaction mixture with a basic aqueous solution (e.g., 1M NaOH or KOH).[3] These salts are highly water-soluble and will partition into the aqueous layer during a liquid-liquid extraction.[3] This is often the first and most effective step in removing the bulk of boronic acid impurities.

  • Sorbitol Extraction: An interesting technique involves the use of sorbitol. By dissolving the crude product in a solvent like ether and adding sorbitol, a diol complex is formed with the boronic acid, causing it to precipitate out of the solution.[4]

  • Volatilization with Methanol: Boronic acids can be removed by forming their volatile methyl esters. This is achieved by repeatedly adding methanol to the crude mixture and removing it under reduced pressure.[5] This can be particularly useful for removing trace amounts of boronic acid.

  • Derivatization: In some cases, derivatizing the boronic acid can facilitate its removal. For instance, treatment with KHF2 can form a BF3K salt, which may be easier to crystallize or triturate.[6]

Q3: My product, which contains the 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane moiety, is an oil and I cannot crystallize it. What are my options?

A3: Purifying non-crystalline (oily) products can be challenging, but several techniques can be applied.

Troubleshooting & Solutions:

  • Column Chromatography: As discussed in Q1, column chromatography on deactivated silica gel or neutral alumina is the primary method for purifying oily products.[1] Careful selection of the eluent system is crucial for achieving good separation.

  • Trituration: This technique involves repeatedly washing the crude oil with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.[1] This can effectively "wash away" impurities, sometimes inducing the product to solidify.

  • Preparative TLC or HPLC: For small-scale purifications or when high purity is required, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be very effective.

In-Depth Troubleshooting Guides

Guide 1: Purification Strategy for Suzuki-Miyaura Coupling Products

The Suzuki-Miyaura cross-coupling is a powerful reaction for forming carbon-carbon bonds, frequently employing boronic esters like 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane. However, the purification of the resulting biaryl products can be complicated by various side reactions and unreacted starting materials.

Common Impurities and Their Removal:

ImpurityOriginRecommended Removal Strategy
Homocoupled Boronic Ester Oxidative coupling of two boronic ester molecules, often due to the presence of oxygen.[7]Rigorous degassing of the reaction mixture is crucial to prevent its formation.[7] If formed, careful column chromatography is typically required for separation.
Unreacted Aryl Halide Incomplete reaction.Usually less polar than the desired product and can be separated by column chromatography.
Palladium Catalyst Residues The palladium catalyst used in the reaction.Can often be removed by filtration through a pad of celite or silica gel.[8] Basic aqueous washes can also help remove some palladium species.
Phosphine Ligands and their Oxides Ligands used with the palladium catalyst.Can often be removed by acidic washes (to protonate the phosphine) or by chromatography.

Step-by-Step Purification Protocol for a Typical Suzuki-Miyaura Reaction:

  • Initial Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Aqueous Washes:

    • Transfer the filtrate to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.[9]

    • Wash with a 1M aqueous solution of NaOH or KOH to remove unreacted boronic acid.[3]

    • Wash with brine (saturated NaCl solution) to remove residual water.[9]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Chromatographic Purification:

    • Perform column chromatography on the crude product using deactivated silica gel or neutral alumina.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

Logical Workflow for Suzuki-Miyaura Purification:

SuzukiPurification Start Crude Reaction Mixture Filter Filter through Celite Start->Filter Remove Pd catalyst Wash Aqueous Washes (Base, Brine) Filter->Wash Remove boronic acid and other salts Dry Dry and Concentrate Wash->Dry Column Column Chromatography Dry->Column Separate product from byproducts Pure Pure Product Column->Pure

Caption: Decision workflow for Suzuki-Miyaura reaction purification.

Guide 2: Addressing Hydrolytic Instability During Purification

The 1,3,2-dioxaborinane ring system can be susceptible to hydrolysis, especially under acidic or strongly basic conditions in the presence of water.[10]

Factors Influencing Hydrolytic Stability:

  • pH: Both acidic and strongly basic conditions can catalyze the hydrolysis of the boronic ester. Neutral or slightly basic conditions are generally preferred for workup and purification.

  • Solvent: Protic solvents, especially in combination with acid or base, can promote hydrolysis.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

Strategies to Minimize Hydrolysis:

  • Anhydrous Conditions: Where possible, perform workup and purification steps under anhydrous conditions.

  • Aprotic Solvents: Use aprotic solvents for extractions and chromatography.

  • Controlled pH: If aqueous washes are necessary, use carefully buffered solutions or mild bases (e.g., saturated sodium bicarbonate) and minimize contact time.

  • Low Temperature: Perform extractions and other manipulations at lower temperatures to slow down potential degradation.

Experimental Protocol for a Hydrolytically Sensitive Compound:

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (a mild acid scavenger).

  • Extraction: Extract the product into a non-polar, aprotic solvent like diethyl ether or toluene.

  • Washing: Gently wash the organic layer with brine only. Avoid strong acidic or basic washes if possible.

  • Drying: Dry the organic layer thoroughly with a desiccant like anhydrous sodium sulfate.

  • Chromatography: Perform column chromatography using deactivated silica gel and an aprotic eluent system.

Decision Tree for Handling Potentially Unstable Boronic Esters:

Hydrolysis Start Crude Product CheckStability Is the product hydrolytically sensitive? Start->CheckStability StandardWorkup Standard Aqueous Workup CheckStability->StandardWorkup No AnhydrousWorkup Anhydrous/Aprotic Workup CheckStability->AnhydrousWorkup Yes Proceed Proceed to Chromatography StandardWorkup->Proceed AnhydrousWorkup->Proceed

Sources

Technical Support Center: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alkylboronic ester handling. This guide is specifically engineered for researchers and drug development professionals working with 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane . While the 1,3,2-dioxaborinane framework offers enhanced stability compared to acyclic boronic esters[1], the inherent electrophilicity of the boron atom makes this compound susceptible to specific degradation pathways under standard laboratory conditions.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound.

Part 1: Core Troubleshooting Guide & FAQs

Q1: My compound completely degraded or "disappeared" during silica gel flash chromatography. What caused this, and how do I prevent it? The Causality (Hydrolysis): You are likely experiencing acid-catalyzed hydrolysis. The empty p-orbital on the boron atom is highly susceptible to nucleophilic attack by water. While the 5-tert-butyl group locks the 1,3,2-dioxaborinane ring into a rigid chair conformation (with the tert-butyl group in the equatorial position to minimize 1,3-diaxial interactions)[2], providing some steric shielding, it is not impervious. Standard silica gel contains acidic silanol (Si-OH) groups and retains ambient moisture. When your compound interacts with the silica, the silanols protonate the ring oxygens, catalyzing a reversible ring-opening that hydrolyzes the ester back into isopropylboronic acid and 2-tert-butylpropane-1,3-diol[3]. The Solution: You must neutralize the stationary phase. Switch to basic alumina, or deactivate your silica gel using 1–5% Triethylamine (TEA) in your mobile phase (See Protocol A).

Q2: I stored my purified compound for a month, but NMR analysis now shows significant amounts of isopropanol and boric acid. What happened? The Causality (Oxidation): Alkylboronic esters are prone to oxidation when exposed to atmospheric oxygen or peroxides (commonly found in aging ethereal solvents like THF or diethyl ether). The mechanism initiates with the coordination of O₂ or a peroxide lone pair to the boron p-orbital. This triggers a 1,2-alkyl migration of the isopropyl group from the boron atom to the coordinated oxygen. Subsequent hydrolysis of the resulting borate ester releases isopropanol and boric acid. The Solution: Never store this compound in uninhibited or old THF. Store the neat compound under an inert atmosphere (Argon or N₂) at -20 °C in tightly sealed amber vials.

Q3: During a high-temperature cross-coupling reaction, I detected propane gas evolution and lost my starting material. How do I stop this? The Causality (Protodeboronation): You are observing protodeboronation, a process where the carbon-boron bond is cleaved to yield the corresponding alkane (propane). While alkylboronic esters are generally more resistant to this than arylboronic esters, it still occurs under harsh basic conditions. Strong bases coordinate to the boron to form a negatively charged boronate complex. This "ate" complex weakens the C-B bond, and at elevated temperatures, the ipso-carbon is protonated by water or solvent, releasing propane. Recent kinetic studies reveal that pre-hydrolysis of the ester to the free boronic acid is often a dominant prerequisite step for this degradation[4]. The Solution: Optimize your reaction conditions by utilizing milder, anhydrous bases (e.g., Cs₂CO₃ or K₃PO₄ instead of NaOH) and lowering the reaction temperature.

Part 2: Quantitative Data Presentation

The following table summarizes the primary degradation pathways, their mechanistic triggers, and relative kinetics to help you rapidly diagnose sample degradation.

Degradation PathwayPrimary TriggerMechanistic CausalityPrimary Degradation ProductsRelative Half-Life (Ambient)
Hydrolysis Moisture, Brønsted Acids (Silica)Nucleophilic attack on Boron p-orbital; protonation of ring oxygen.Isopropylboronic acid + 2-tert-butylpropane-1,3-diolMinutes to Hours (on Silica)
Oxidation O₂, Peroxides (Old THF/Ether)Peroxide coordination followed by 1,2-alkyl migration.Isopropanol + Boric Acid / Borate saltsWeeks to Months (in Air)
Protodeboronation Strong Base + HeatFormation of boronate "ate" complex; C-B bond cleavage via protonation.Propane (gas) + Borate saltsHighly condition-dependent

Part 3: Experimental Protocols

Protocol A: TEA-Deactivated Silica Gel Chromatography

This protocol is a self-validating system: by intentionally saturating the acidic silanol sites with a volatile amine, you eliminate the catalytic Brønsted acid source, ensuring the boronic ester elutes intact.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) and add 5% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel column using the 5% TEA eluent.

  • Equilibration (Critical Step): Flush the packed column with at least 3 column volumes (CV) of the 5% TEA eluent. Validation: Collect the flow-through and test with pH paper; it must read basic (pH > 8) to confirm silanol neutralization.

  • Eluent Adjustment: Switch the mobile phase to your standard eluent containing only 1% TEA to prevent amine co-elution with your product.

  • Loading & Elution: Load the 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane sample and elute.

  • Visualization: Since alkylboronic esters lack a UV chromophore, visualize TLC plates using a KMnO₄ or Iodine stain.

Protocol B: Controlled Oxidative Cleavage (For Quantification)

Because alkylboronic esters are difficult to detect via UV-HPLC, researchers often intentionally degrade an aliquot into isopropanol to validate the presence of the isopropyl group via GC-MS.

  • Reaction Setup: Dissolve a 10 mg aliquot of the boronic ester in 1.0 mL of anhydrous THF in a 4 mL vial.

  • Reagent Addition: Add 3.0 equivalents of 30% aqueous H₂O₂ followed dropwise by 3.0 equivalents of 1M NaOH.

  • Incubation: Stir vigorously at room temperature for 2 hours. Mechanistic note: The highly nucleophilic hydroperoxide anion (OOH⁻) attacks the boron, driving an irreversible 1,2-alkyl shift.

  • Workup: Dilute with 2 mL of diethyl ether, wash with 1 mL of saturated aqueous Na₂S₂O₃ (to quench excess peroxide), and dry the organic layer over Na₂SO₄.

  • Analysis: Inject the organic layer directly into a GC-MS to quantify the resulting isopropanol peak.

Part 4: Degradation & Troubleshooting Visualizations

G Compound 5-tert-Butyl-2-(propan-2-yl) -1,3,2-dioxaborinane Hydrolysis Hydrolysis (H2O, Acid/Silica) Compound->Hydrolysis Moisture Oxidation Oxidation (O2, Peroxides) Compound->Oxidation ROS/Air Protodeboronation Protodeboronation (Strong Base, Heat) Compound->Protodeboronation Base/Heat Prod_Hyd Isopropylboronic Acid + 2-t-Butylpropane-1,3-diol Hydrolysis->Prod_Hyd Prod_Ox Isopropanol + Borate/Boric Acid Oxidation->Prod_Ox Prod_Pro Propane + Borate Salts Protodeboronation->Prod_Pro

Degradation pathways of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

W Start Crude Mixture Check Silica Compatible? Start->Check Yes Standard Flash Chromatography Check->Yes Yes No Hydrolysis Risk Check->No No Store Store at -20°C under Argon Yes->Store Action1 Add 1-5% TEA to Eluent No->Action1 Action2 Use Basic Alumina No->Action2 Action1->Store Action2->Store

Troubleshooting workflow for purification and storage of boronic esters.

References

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study ResearchGate URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh (Lloyd-Jones et al.) URL:[Link]

  • Conformational analysis. XXXI. Conformational equilibria of 1,3-dioxanes with polar substituents at C-5 Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Effect of base and solvent on 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reactivity of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane and related neopentyl glycol boronic esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this reagent, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have structured this guide to address common challenges by explaining the underlying chemical principles, helping you to optimize your reactions and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a low yield or has failed completely. What are the most common causes?

Low yield is a frequent issue that can typically be traced back to reagent stability, suboptimal choice of base or solvent, or catalyst deactivation.[1]

  • Reagent Integrity: The primary concern is the stability of your boronic ester. Although neopentyl glycol esters are more stable than the corresponding boronic acids, they can still undergo degradation.[2] Protodeboronation, the replacement of the boron group with a hydrogen atom, is a common side reaction, especially in the presence of water and certain bases.[2][3]

    • Troubleshooting Step: Before extensive optimization, verify the purity and integrity of your boronic ester using NMR spectroscopy. If degradation is suspected, consider re-purifying the material or synthesizing it fresh.

  • Catalyst Deactivation: The Pd(0) species in the catalytic cycle is susceptible to oxidation by dissolved oxygen.[1] Furthermore, heteroaromatic substrates can sometimes coordinate to the palladium center, leading to catalyst deactivation.[3]

    • Troubleshooting Step: Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1] If working with nitrogen-containing heterocycles, selecting a more robust ligand may be necessary.

  • Incorrect Base or Solvent: The choice of base and solvent is critical and highly interdependent. An incompatible combination can halt the reaction entirely.[4] The base plays a crucial role in activating the boronic ester for transmetalation, and the solvent must facilitate this process while keeping all components in solution.[5][6]

Q2: How do I select the right base for my reaction? I used a common base like sodium carbonate and it didn't work.

The function of the base in a Suzuki-Miyaura coupling is multifaceted; its primary role is to react with the boronic ester to form a more nucleophilic "ate" complex (e.g., [R-B(OR)3]⁻), which facilitates the crucial transmetalation step with the palladium center.[7][8][9] The choice of base is a balance between sufficient reactivity and preventing unwanted side reactions.

  • Why a "Standard" Base Might Fail:

    • Steric Hindrance: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a neopentyl glycol boronic ester. The bulky tert-butyl group provides steric hindrance. A sterically bulky or weakly basic carbonate may not be sufficient to promote the formation of the reactive boronate complex efficiently.

    • Solubility: Many inorganic bases like K₂CO₃ have poor solubility in common organic solvents such as THF or toluene. If the base isn't at least partially soluble, the reaction can be extremely slow or stall.[10] This is why a water co-solvent is often required.

  • Troubleshooting Base Selection:

    • Switch to a Stronger, More Soluble Base: For sterically hindered or electronically deactivated substrates, a stronger base is often required. Potassium phosphate (K₃PO₄) is a highly effective choice and a common starting point for difficult couplings.[3] Cesium carbonate (Cs₂CO₃) is another strong option.

    • Consider Anhydrous Conditions with a Soluble Base: If your substrate is sensitive to water (hydrolysis-prone), aqueous conditions can be detrimental. In such cases, an anhydrous, organic-soluble base like potassium trimethylsilanolate (TMSOK) can be exceptionally effective, particularly with neopentyl glycol boronic esters.[11][12]

    • Screen a Panel: If the issue persists, a systematic screening of bases is the most logical approach.

Base Typical Conditions Strengths Weaknesses
K₃PO₄ Anhydrous or aqueousStrong base, good for hindered substrates.[3]Can promote protodeboronation with sensitive substrates.
Cs₂CO₃ Anhydrous or aqueousVery strong base, often effective when others fail.Expensive, can be too harsh for some functional groups.
K₂CO₃ / Na₂CO₃ Aqueous co-solventInexpensive, widely used.[13]Often requires water to be effective, may be too weak for challenging couplings.
KF AnhydrousMild, useful for base-sensitive functional groups (e.g., esters).[5]Often less reactive than stronger bases.
TMSOK Anhydrous (THF, DME)Homogeneous reaction, very fast rates, excellent for heteroaryl couplings.[11][12]Air and moisture sensitive, can be deactivated by excess amounts.[12]
Q3: How does the solvent impact the reactivity of my boronic ester? When should I use aqueous vs. anhydrous conditions?

The solvent influences reaction rates by affecting reagent solubility, catalyst stability, and the polarity of intermediates in the catalytic cycle.[6][14] While Suzuki-Miyaura reactions are famously tolerant of many solvents, a poor choice can lead to failure.[14]

  • Aqueous Conditions (e.g., Dioxane/Water, Toluene/Water):

    • Why it Works: The addition of water is often essential to dissolve inorganic bases like carbonates and phosphates, allowing them to participate in the reaction.[10][15] This creates a biphasic mixture where the reaction occurs at the interface or in the organic phase with dissolved base.

    • Potential Problems: Water can promote the undesirable side reaction of protodeboronation, where the C-B bond is cleaved, destroying your nucleophile.[2] Substrates with water-sensitive functional groups (e.g., easily hydrolyzed esters) are also incompatible.

  • Anhydrous Conditions (e.g., THF, Dioxane, Toluene, DME):

    • Why to Use Them: Anhydrous conditions are necessary when dealing with moisture-sensitive substrates or when using water-incompatible bases like TMSOK. They can minimize protodeboronation.[11]

    • Potential Problems: Requires careful handling to exclude atmospheric moisture. Inorganic bases have very low solubility, often necessitating the use of a soluble organic base or phase-transfer catalyst.

  • Troubleshooting Solvent Selection:

    • Assess Solubility: Are all your components, especially the base, soluble in the chosen solvent system? If using an inorganic base with a purely organic solvent, the reaction will likely be very slow. Consider adding water or switching to a soluble base.

    • Consider Polarity: Polar aprotic solvents like THF, Dioxane, and DMF are common choices as they effectively dissolve the polar intermediates in the catalytic cycle.[16] However, the relationship between polarity and reaction rate is not always straightforward and can depend on the specific catalyst and substrates involved.[17]

    • Match Solvent to Temperature: Ensure your solvent's boiling point is appropriate for the required reaction temperature. Challenging couplings often require heating to 80-110 °C.[3]

Visual Troubleshooting Guides

Workflow for a Failed Suzuki-Miyaura Reaction

This diagram outlines a logical sequence of steps to diagnose and solve a failed coupling reaction.

G start Low/No Product Yield reagent_check 1. Verify Reagent Integrity - Check Boronic Ester by NMR - Use Fresh/Degassed Solvent - Ensure Active Catalyst/Ligand start->reagent_check base_screen 2. Optimize Base - Is base strong enough? - Is base soluble? - Screen K3PO4, Cs2CO3, or TMSOK reagent_check->base_screen Reagents OK? solvent_screen 3. Optimize Solvent - Try aqueous (Dioxane/H2O) - Try anhydrous (THF, DME) - Match solvent to temperature base_screen->solvent_screen Still low yield? catalyst_screen 4. Re-evaluate Catalyst System - Increase catalyst loading - Screen different ligands (e.g., Buchwald ligands) solvent_screen->catalyst_screen Still low yield? success Reaction Optimized catalyst_screen->success Problem Solved

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

The Role of Base and Solvent in the Catalytic Cycle

This diagram illustrates the key steps where the base and solvent exert their influence in the Suzuki-Miyaura catalytic cycle.

SuzukiCycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_boron Boron Activation cluster_solvent Solvent Role pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition (R-X) pd0->ox_add pd2_complex R-Pd(II)-X (Intermediate) ox_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r_pd_r R-Pd(II)-R' transmetalation->r_pd_r red_elim Reductive Elimination r_pd_r->red_elim red_elim->pd0 Regenerates Catalyst product R-R' (Product) red_elim->product boronic_ester R'-B(OR)2 (Starting Ester) ate_complex [R'-B(OR)2(Base)]⁻ (Activated 'ate' complex) boronic_ester->ate_complex + Base ate_complex->transmetalation Nucleophilic Attack solv_role • Solubilizes reactants • Dissolves base (if aqueous) • Stabilizes intermediates

Caption: The Suzuki-Miyaura cycle showing base activation of the boronic ester for transmetalation.

Experimental Protocol: Screening Bases for a Challenging Coupling

This generalized procedure provides a starting point for optimizing the base for a sluggish reaction involving 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

Reaction Setup:

  • To a dry Schlenk tube or microwave vial equipped with a stir bar, add the aryl halide (1.0 equiv), 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.[3]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or anhydrous THF) via syringe. The solvent should be sparged with inert gas for at least 20-30 minutes prior to use.[4]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Base Screening Panel: Set up parallel reactions following the protocol above, using a different base in each:

  • Reaction A: K₂CO₃ (with Dioxane/H₂O)

  • Reaction B: K₃PO₄ (with Dioxane/H₂O or anhydrous Dioxane)

  • Reaction C: Cs₂CO₃ (with Dioxane/H₂O or anhydrous Dioxane)

  • Reaction D: TMSOK (with anhydrous THF or DME)

Compare the conversion rates by LC-MS after a set time (e.g., 2 hours) to identify the most effective base.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). The Suzuki–Miyaura cross-coupling for the direct competition reaction between two boronic acids was evaluated under routine synthesis conditions. Inorganica Chimica Acta, 422, 103-111.
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Topics in Current Chemistry, 346, 129-159.
  • Bolla, E., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-307.
  • Derosa, J., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Trzeciak, A. M., et al. (2010). Kinetic profile of Suzuki-Miyaura reaction in different solvents. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Farmer, T. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1001-1005.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura reactions. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Lee, H. G., et al. (2020).
  • Vantourout, J. C., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13696-13704.

Sources

Technical Support Center: Catalyst Deactivation in 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Secondary Alkyl" Challenge

You are likely accessing this guide because your Suzuki-Miyaura coupling involving 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane has stalled, precipitated Palladium black, or yielded reduction byproducts (e.g., cumene) instead of the desired cross-coupled product.

This specific reagent is a cyclic alkylboronate ester derived from isopropylboronic acid and 2-tert-butyl-1,3-propanediol. While the bulky diol backbone offers superior shelf-stability compared to pinacol esters, it introduces significant steric bulk. When coupled with the secondary alkyl (isopropyl) group on the boron, you face a "perfect storm" for catalyst deactivation:

  • Slow Transmetallation: The steric bulk of the neopentyl-like glycol ring hinders the approach of the boronate "ate" complex to the Palladium center.

  • 
    -Hydride Elimination:  The isopropyl group possesses 
    
    
    
    -hydrogens. If transmetallation succeeds, the resulting Alkyl-Pd(II) species is highly prone to
    
    
    -hydride elimination before it can undergo reductive elimination.

This guide treats "deactivation" not just as catalyst death, but as the competition between productive coupling and these parasitic pathways.

Module 1: Diagnostic Workflow

Before adjusting parameters, identify the specific mode of failure using this decision matrix.

Symptom: Reaction turns black (Pd precipitation) early (<1 hr)
  • Diagnosis: Ligand Dissociation / Oxidation.

  • Root Cause: The cycle is stalling at the Oxidative Addition or Transmetallation stage.

    
     is resting too long without substrate stabilization, leading to aggregation (Pd black).
    
  • Immediate Action: Increase ligand-to-metal ratio (e.g., from 1:1 to 2:1) or switch to a ligand with higher binding affinity (e.g., bidentate ligands like dppf or bulky monodentates like RuPhos).

Symptom: Starting halide consumed, but "Reduction Product" (Ar-H) forms
  • Diagnosis:

    
    -Hydride Elimination (The "Phantom" Deactivation). 
    
  • Root Cause: The cross-coupling did not happen.[1] The Isopropyl group transferred to Pd, but then eliminated propene. The resulting Pd-H species reductively eliminated with the aryl group to form Ar-H.[2]

  • Immediate Action: This is not a catalyst death issue; it is a selectivity issue. You must accelerate Reductive Elimination (use bulky ligands with large cone angles like CataCXium A or P(t-Bu)3 ).

Symptom: No conversion, Boronate Ester remains intact
  • Diagnosis: Activation Failure.

  • Root Cause: The 2-tert-butyl-1,3-propanediol ring is too stable/bulky. The base is not strong enough to form the reactive hydroxy-boronate species.

  • Immediate Action: Switch from weak bases (

    
    ) to stronger alkoxides (
    
    
    
    ,
    
    
    ) or add a promoter like water (essential for the "oxo-palladium" pathway).

Module 2: The Mechanics of Failure (Visualized)

The following diagram illustrates the critical junction where the reaction succeeds or fails. Note the "Danger Zone" where the secondary alkyl group is bound to Palladium.

G cluster_legend Key Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronate Activation PdBlack Catalyst Death: Pd Aggregation OxAdd->PdBlack Stalled Cycle (Ligand Loss) AlkylPd Isopropyl-Pd-Ar (The Danger Zone) TransMet->AlkylPd Slow Step TransMet->PdBlack Stalled Cycle Product Productive Cycle: Reductive Elimination (Ar-Isopropyl) AlkylPd->Product Fast Ligand (Bulky Phosphine) BetaElim Parasitic Pathway: β-Hydride Elimination AlkylPd->BetaElim Slow Red. Elim. (Propene + Pd-H) BetaElim->Start Reductive Elim of Ar-H (Dehalogenation) legend1 Green: Desired Path legend2 Red: Major Failure Mode

Figure 1: Mechanistic divergence in secondary alkyl Suzuki coupling. The competition between reductive elimination and


-hydride elimination is the primary determinant of yield.

Module 3: Troubleshooting FAQs

Q1: Why is this specific boronate ester (2-tert-butyl-1,3-propanediol) harder to use than pinacol esters?

A: While the tert-butyl group on the ring makes the reagent highly crystalline and shelf-stable (resisting hydrolysis in the bottle), it significantly increases steric hindrance around the Boron atom.

  • The Physics: Transmetallation requires the formation of a 4-coordinate boronate "ate" complex. The bulky glycol backbone makes the approach of the Palladium-Hydroxo complex energetically unfavorable compared to the flatter pinacol ester [1].

  • The Fix: You must use high temperatures (80-100°C) to overcome this activation barrier. Room temperature protocols rarely work for this specific cyclic ester.

Q2: I am using anhydrous conditions, but the reaction is dead. Why?

A: Suzuki coupling of boronate esters often requires water.

  • The Mechanism: The "Oxo-Palladium" pathway dictates that the halide on the Pd(II) intermediate must be exchanged for a hydroxide (OH) group before it can react with the boronate. Without water, you cannot form the necessary Pd-OH species efficiently [2].

  • The Protocol: Add a controlled amount of water (e.g., Toluene/Water 10:1 or Dioxane/Water 4:1). Strictly anhydrous conditions often lead to stalled cycles and subsequent catalyst decomposition.

Q3: Which ligand system prevents the "Beta-Hydride" death spiral?

A: You need a ligand that is both bulky (to force reductive elimination) and electron-rich (to facilitate oxidative addition).

  • Recommendation:

    • First Choice: RuPhos or SPhos (Buchwald Ligands). These are specifically designed to accelerate reductive elimination in difficult secondary alkyl couplings [3].

    • Alternative: P(t-Bu)3 or Q-Phos .

    • Avoid: Simple

      
       or 
      
      
      
      . These lack the steric bulk to prevent
      
      
      -hydride elimination of the isopropyl group.

Module 4: Standardized Recovery Protocol

If your reaction is currently failing, pause and restart using this optimized protocol designed for hindered alkyl boronates .

The "High-Energy" Activation Protocol

ParameterRecommendationRationale
Catalyst Precursor

or

Soluble sources allow faster ligation.[3]
Ligand RuPhos (2:1 L:Pd ratio)Bulky biaryl phosphine suppresses

-hydride elimination.
Base

(3.0 equiv)
Strong enough to activate, mild enough to prevent ester hydrolysis.
Solvent System Toluene /

(10:1 ratio)
Biphasic system ensures rapid boronate activation at the interface.
Temperature 90°C - 100°C Essential to overcome the steric barrier of the tert-butyl glycol ring.
Additives None initially.Avoid silver salts unless coupling alkyl halides.
Step-by-Step Execution:
  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronate Ester (1.2 equiv),

    
     (5 mol%), RuPhos (10 mol%), and 
    
    
    
    (3.0 equiv) to a vial.
  • Inert Atmosphere: Seal and purge with Argon for 5 minutes (critical to prevent phenol formation).

  • Solvent Addition: Add degassed Toluene and Water.

  • Thermal Shock: Place directly into a pre-heated block at 95°C. (Do not ramp up slowly; slow heating encourages catalyst aggregation before the cycle starts).

  • Monitoring: Check HPLC at 1 hour. If Ar-H (reduction) is >10%, lower temp to 80°C and double catalyst loading.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link (Context: Discusses the stability/reactivity trade-off of hindered boronate esters).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link (Context: Mechanistic requirement of water/hydroxide for transmetallation).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Secondary Alkyl Boronic Acids. Journal of the American Chemical Society.[1][4][5] Link (Context: Definitive guide on using RuPhos/SPhos to prevent beta-hydride elimination in isopropyl couplings).

Sources

Analytical techniques for monitoring 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique analytical challenges associated with 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane .

Alkylboronic esters combining a sterically demanding 1,3,2-dioxaborinane ring with an electron-rich isopropyl group exhibit distinct transmetalation kinetics and hydrolytic stability compared to standard aryl pinacol boronic esters. Standard analytical techniques often fail due to on-column hydrolysis, thermal degradation, or dynamic chemical exchange. This guide provides field-proven, self-validating methodologies and troubleshooting workflows to ensure absolute scientific integrity in your reaction monitoring.

SECTION 1: Validated Experimental Protocols

To prevent false negatives or mischaracterization of your reaction progress, utilize the following step-by-step methodologies. Each protocol is designed as a self-validating system.

Protocol 1: In Situ Reaction Monitoring via ¹¹B NMR with Fluoride Coordination

Boronic esters and acids undergo dynamic exchange, causing broad NMR signals due to the quadrupolar relaxation of the ¹¹B nucleus (spin 3/2). Adding a strong nucleophile like fluoride converts the trigonal planar (sp²) boron into a stable, tetrahedral (sp³) fluoroboronate complex, slowing the exchange rate and sharpening the signal for accurate quantification [1].

  • Sample Preparation: Extract 0.1 mmol of the crude reaction mixture and dissolve it in 0.5 mL of anhydrous DMSO-

    
     or CDCl₃ in an NMR tube.
    
  • Baseline Acquisition: Acquire a baseline ¹¹B NMR spectrum (e.g., at 128 MHz for a 400 MHz spectrometer). Set the spectral width (SW) to 200–300 ppm centered at 0 ppm, with a relaxation delay (D1) of at least 2 seconds [3].

  • Fluoride Titration: Add 3.0 equivalents of Tetrabutylammonium fluoride (TBAF) directly to the NMR tube and invert to mix.

  • Equilibrium Acquisition: Re-acquire the ¹¹B NMR spectrum under identical parameters.

  • Self-Validation Check: The protocol is successful if the broad baseline signal at ~30 ppm completely disappears, replaced by a sharp singlet at ~3–9 ppm. If a residual peak at >25 ppm remains, coordination is incomplete; add an additional 0.5 eq of TBAF.

Protocol 2: GC-MS Analysis of Volatile Alkyl Dioxaborinanes

Because 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is sufficiently volatile, GC-MS is preferable to LC-MS, provided thermal degradation is controlled.

  • Column Selection: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Inlet Parameters: Set the injection port to 220 °C (do not exceed 250 °C to prevent thermal cleavage of the dioxaborinane ring). Use a split ratio of 20:1.

  • Oven Program: 50 °C hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 3 mins.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Self-Validation Check: Inject a pure standard of the ligand (2-tert-butyl-1,3-propanediol). If the retention time of your primary reaction peak matches the free diol exactly, your inlet temperature is too high, causing thermal deboronation. Lower the inlet temperature by 20 °C.

Protocol 3: SFC-UV/MS for Complex Cross-Coupling Mixtures

Reverse-Phase HPLC (RP-HPLC) with acidic modifiers causes severe on-column hydrolysis of the dioxaborinane ring. Supercritical Fluid Chromatography (SFC) provides a non-aqueous, neutral environment [2].

  • Mobile Phase: Supercritical CO₂ (Solvent A) and pure Methanol (Solvent B). Strictly avoid TFA or Formic Acid.

  • Gradient: 5% to 40% Solvent B over 10 minutes.

  • Column: Use a Diol or 2-Ethylpyridine stationary phase (e.g., 3.0 × 100 mm, 1.8 µm).

  • Backpressure: Maintain at 120 bar to ensure CO₂ remains supercritical.

  • Self-Validation Check: Run a known mixture of isopropylboronic acid and the intact ester. The method is validated if both species elute as sharp, baseline-resolved peaks with no bridging baseline smear (which would indicate on-column interconversion).

SECTION 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a complete loss of my 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane peak in RP-HPLC, but observing a massive peak for 2-tert-butyl-1,3-propanediol? Cause: You are experiencing on-column hydrolysis. The silica-based stationary phase combined with acidic aqueous mobile phases (like 0.1% TFA) catalyzes the reversible hydrolysis of the dioxaborinane ring. The equilibrium shifts entirely toward isopropylboronic acid and the free diol as they travel down the column. Solution: Abandon RP-HPLC for this specific compound. Switch to SFC (Protocol 3), Non-Aqueous Capillary Electrophoresis (NACE) [2], or GC-MS (Protocol 2). If RP-HPLC is strictly required, use a basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9) to stabilize the boronate anion.

Q2: My ¹¹B NMR spectra show broad, overlapping signals between my starting material and the Suzuki-Miyaura pre-transmetalation intermediates. How can I resolve them? Cause: Quadrupolar relaxation and rapid chemical exchange between the free boronic ester and palladium-coordinated species (Pd-O-B linkages) blur the signals. Solution: Lower the acquisition temperature to -40 °C to slow the chemical exchange on the NMR timescale. This technique, known as low-temperature rapid injection NMR, allows for the detection of distinct tricoordinate (6-B-3) and tetracoordinate (8-B-4) pre-transmetalation intermediates [4]. Alternatively, use the TBAF titration method (Protocol 1) to trap unreacted starting material as a sharp sp³ complex.

Q3: During GC-MS analysis, I observe the correct mass for the ester, but the peak is tailing severely. What is happening? Cause: Tailing in GC-MS for boronic esters usually indicates interaction with active silanol groups in the glass liner or at the head of the column. Solution: Ensure you are using a strictly deactivated (silanized) glass liner. Trim the first 10-20 cm of your GC column to remove active sites caused by matrix contamination.

Q4: Can I use ESI-MS to monitor the Suzuki-Miyaura cross-coupling of this specific alkyl boronic ester? Cause/Insight: Alkyl dioxaborinanes ionize very poorly in standard Electrospray Ionization (ESI) because they lack basic functional groups to accept a proton (M+H)⁺. Solution: Do not rely on positive mode ESI. Instead, monitor the reaction in negative mode (ESI-) by adding a trace amount of a nucleophile (like fluoride or methoxide) post-column to form a pre-charged, stable boronate anion[M+F]⁻ or [M+OCH₃]⁻.

SECTION 3: Quantitative Data Summaries

Table 1: Diagnostic Analytical Signatures for 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Analytical TechniqueChemical SpeciesExpected Signal / ValueDiagnostic Utility
¹¹B NMR (Direct) Intact Dioxaborinane (sp²)Broad peak at ~29–33 ppmConfirms presence of neutral ester.
¹¹B NMR (+ TBAF) Fluoroboronate Complex (sp³)Sharp singlet at ~3–9 ppmPrecise quantification of unreacted ester [1].
GC-MS (EI) Intact Dioxaborinanem/z ~184 (M⁺)Confirms molecular weight; highly volatile.
GC-MS (EI) Degradation (Free Diol)m/z ~132 (M⁺)Indicates thermal degradation in the inlet.

Table 2: Chromatographic Parameter Optimization

ParameterRP-HPLC (Not Recommended)SFC (Recommended)GC-MS (Alternative)
Mobile Phase / Carrier H₂O / MeCN with 0.1% TFASupercritical CO₂ / MeOHHelium (1.0 mL/min)
Stationary Phase C18 (Silica-based)Diol or 2-EthylpyridineHP-5MS (Non-polar)
Primary Risk Complete on-column hydrolysisMinimal (Requires backpressure control)Inlet thermal degradation

SECTION 4: Visualizations

Workflow A Reaction Mixture (Dioxaborinane) B Aqueous Matrix? A->B C 11B NMR + TBAF (In Situ Analysis) B->C Yes (Direct Analysis) D Volatile Components? B->D No E GC-MS (EI) Deactivated Liner D->E Yes F SFC / NACE (Avoid RP-HPLC) D->F No (Thermally Labile)

Fig 1. Decision tree for selecting analytical methods for dioxaborinane mixtures to prevent artifactual data.

Mechanism Ester Dioxaborinane Ester (sp2 Boron, ~30 ppm) Hydrolysis Isopropylboronic Acid + Free Diol Ester->Hydrolysis H2O / H+ (RP-HPLC Degradation) Complex Fluoroboronate Complex (sp3 Boron, ~5 ppm) Ester->Complex TBAF Addition (NMR Stabilization)

Fig 2. Divergent pathways of dioxaborinane under chromatographic vs NMR conditions.

SECTION 5: References

  • Yao, Y.-W., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 16(23), 3258. Available at:[Link]

  • Karthik, et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Thomas, A. A. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. University of Illinois at Urbana-Champaign (IDEALS). Available at:[Link]

Validation & Comparative

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane vs. pinacol boronate esters

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane vs. Pinacol Boronate Esters in Modern Synthesis

As drug development targets become increasingly complex, the demand for highly stereospecific and reactive organoboron reagents has outpaced the capabilities of traditional methodologies. While pinacol boronate (Bpin) esters have long been the industry standard for Suzuki-Miyaura couplings and borylation chemistry, their inherent thermodynamic stability can become a kinetic liability in sterically hindered or highly sensitive asymmetric transformations.

This guide provides an objective, data-driven comparison between the ubiquitous Bpin esters and the specialized, conformationally locked 6-membered ring system: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane . By analyzing the structural causality behind their reactivity, we can establish precise guidelines for when to deploy each reagent in advanced synthetic workflows.

Structural Causality: The Mechanics of Reactivity

To understand the performance divergence between these two boronate esters, we must examine the fundamental relationship between ring size, orbital overlap, and Lewis acidity.

Pinacol Boronates (5-Membered 1,3,2-Dioxaborolanes): Bpin esters are characterized by a 5-membered ring where the O-B-O bond angle is constrained to approximately 105°[1]. This geometry perfectly accommodates the


 hybridized boron atom, allowing maximal orbital overlap between the oxygen lone pairs and the empty 

-orbital of the boron. Consequently, the boron center is highly electron-rich (low Lewis acidity), making Bpin exceptionally stable to hydrolysis but kinetically sluggish when forming "ate" complexes with nucleophiles[2].

5-tert-Butyl-1,3,2-dioxaborinanes (6-Membered Rings): In contrast, 6-membered dioxaborinanes possess a wider O-B-O angle (~110–120°), which misaligns the oxygen lone pairs and reduces their ability to donate electron density into the boron


-orbital[1]. This subtle geometric shift drastically increases the Lewis acidity of the boron center. Furthermore, the addition of a bulky tert-butyl group at the 5-position acts as a conformational anchor. To avoid severe 1,3-diaxial interactions, the tert-butyl group exclusively occupies the equatorial position, locking the ring into a highly rigid chair conformation. This rigidity provides predictable facial selectivity during 1,2-metallate rearrangements[3].

G Bpin Pinacol Boronate (Bpin) 5-Membered Ring Low Lewis Acidity AteBpin Ate-Complex (Bpin) Reversible Formation Bpin->AteBpin Nucleophilic Attack (Slow) Diox 5-tBu-1,3,2-Dioxaborinane 6-Membered Ring High Lewis Acidity AteDiox Ate-Complex (Dioxaborinane) Irreversible Formation Diox->AteDiox Nucleophilic Attack (100x Faster) AteBpin->Bpin Reversion Racemization Racemization of Lithiated Intermediate AteBpin->Racemization Path of Reversion StereoRetention >98% Enantiospecificity (Complete Chirality Transfer) AteDiox->StereoRetention Rapid 1,2-Migration

Mechanistic divergence in ate-complex formation between Bpin and 6-membered dioxaborinanes.

Performance Comparison & Experimental Data

The theoretical differences in Lewis acidity translate directly to benchtop performance. Experimental kinetic studies reveal that 6-membered boronic esters (such as neopentyl glycol and tert-butyl substituted derivatives) are up to 100 times more reactive toward nucleophilic attack than their pinacol counterparts[4].

This reactivity gap is most critical in stereospecific lithiation-borylation reactions. When a sensitive chiral lithiated carbamate attacks a Bpin ester, the resulting ate-complex forms slowly and reversibly. This reversibility regenerates the unstable organolithium species, leading to racemization. The highly Lewis acidic 6-membered dioxaborinane traps the nucleophile irreversibly and rapidly undergoes 1,2-migration, preserving the stereocenter with near-perfect fidelity (>98% enantiospecificity)[3].

Table 1: Quantitative Performance Profile
ParameterPinacol Boronate (Bpin)5-tert-Butyl-1,3,2-dioxaborinane
Ring Geometry 5-Membered (Planar/Envelope)6-Membered (Locked Chair)
Relative Nucleophilicity (Ate-Complex) 1x (Baseline)~100x[4]
Ate-Complex Formation Reversible (Prone to racemization)Irreversible (Stereoretentive)[3]
Enantiospecificity (es%) in Lithiation-Borylation ~80% (Significant erosion)>98% (Complete transfer)[3]
Hydrolytic Stability Excellent (Bench-stable)Moderate (Requires anhydrous storage)
Primary Application Standard Cross-Couplings, StorageHindered Couplings, Asymmetric Synthesis

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the mechanistic prerequisites (e.g., complete ate-complex formation) are met before proceeding to the next step.

Protocol A: Synthesis & Conformational Validation of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Objective: Synthesize the locked 6-membered boronate and validate its chair conformation.

  • Condensation: In a flame-dried round-bottom flask under

    
    , dissolve isopropylboronic acid (1.0 equiv) and 2-tert-butyl-1,3-propanediol (1.05 equiv) in anhydrous toluene (0.2 M).
    
  • Dehydration: Attach a Dean-Stark apparatus and reflux for 4 hours until the theoretical volume of water is collected.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via Kugelrohr distillation or fast filtration through a short pad of neutral alumina.

  • Self-Validation Checkpoint (

    
    B & 
    
    
    
    H NMR):
    • Acquire an

      
      B NMR spectrum. A shift from ~32 ppm (boronic acid) to ~28 ppm  confirms esterification.
      
    • Acquire a

      
      H NMR spectrum. The axial and equatorial protons of the ring carbons (C4/C6) will display distinct, rigidly defined coupling constants (
      
      
      
      ~11 Hz,
      
      
      ~4 Hz), validating that the ring is locked in a single chair conformation with the tert-butyl group equatorial.
Protocol B: Stereospecific Lithiation-Borylation Workflow

Objective: Execute a 1,2-metallate rearrangement without stereochemical erosion.

  • In Situ Lithiation: Dissolve the chiral secondary carbamate (1.0 equiv) and the 5-tert-butyl-1,3,2-dioxaborinane (1.2 equiv) in anhydrous THF at -78 °C. Slowly add s-BuLi (1.1 equiv) dropwise.

  • Ate-Complex Trapping: Stir for 10 minutes. The high Lewis acidity of the dioxaborinane ensures immediate, irreversible trapping of the transient organolithium species.

  • Migration Induction: Add a solution of

    
     in methanol to accelerate the 1,2-migration and quench any trace unreacted lithiated species[3]. Warm to room temperature over 2 hours.
    
  • Workup & Self-Validation Checkpoint (Chiral HPLC): Oxidize a small aliquot with alkaline

    
     to the corresponding alcohol. Analyze via Chiral HPLC against a racemic standard. An enantiospecificity (es) of >98% validates that the ate-complex formation was successfully irreversible.
    

Workflow Step1 1. Reagent Prep Dry THF, -78°C Step2 2. In Situ Lithiation s-BuLi addition Step1->Step2 Step3 3. Boronate Trapping Irreversible Formation Step2->Step3 Step4 4. 1,2-Migration Warm to RT / MgBr2 Step3->Step4 Step5 5. Validation 11B NMR & Chiral HPLC Step4->Step5

Self-validating experimental workflow for stereospecific lithiation-borylation.

Conclusion

While pinacol boronate esters remain an indispensable tool for general cross-coupling reactions due to their unparalleled hydrolytic stability, they are fundamentally limited by their low Lewis acidity. For advanced applications requiring rapid ate-complex formation and strict preservation of chirality—such as the synthesis of hindered tertiary boronic esters—the 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane offers a superior, conformationally locked alternative. By understanding and leveraging the structural causality of these reagents, synthetic chemists can rationally design highly efficient, stereoretentive pathways.

References

1.[1] Hall, D. G. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link] 2.[2] Roy, C. D., et al. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate / Journal of Organometallic Chemistry. Available at: [Link] 3.[4] Aggarwal, V. K., et al. (2015). Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters. ACS Publications / Organic Letters. Available at: [Link] 4.[3] Aggarwal, V. K., et al. (2016). Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions. RSC Publishing / Chemical Science. Available at: [Link]

Sources

The Strategic Advantage of Steric Hindrance: A Comparative Guide to 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in the vanguard of complex molecule synthesis and drug development, the choice of a boronic acid protecting group is a critical decision that profoundly impacts stability, reactivity, and ultimately, the success of a synthetic campaign. While pinacol esters have long been the workhorse of Suzuki-Miyaura cross-coupling reactions, their limitations in challenging contexts necessitate the exploration of more robust alternatives. This guide provides an in-depth technical comparison of the sterically hindered 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane against other common boronic acid surrogates, supported by experimental data and mechanistic insights.

The Rationale for Steric Shielding: Beyond Pinacol Esters

Boronic acids, while indispensable, are often plagued by issues of instability, leading to protodeboronation and the formation of boroxine anhydrides, which can complicate purification and stoichiometry.[1] Boronic esters, formed by the condensation of a boronic acid with a diol, offer a proven solution to these challenges.[2] The most prevalent of these, pinacol boronic esters, are five-membered dioxaborolanes that provide a good balance of stability and reactivity for many applications.

However, in multi-step syntheses involving harsh reagents or challenging purification conditions, the stability of pinacol esters can be insufficient. This has driven the development of more robust protecting groups. The central thesis of this guide is that the strategic introduction of steric bulk on the diol backbone, as exemplified by 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, offers a superior level of stability without completely sacrificing the requisite reactivity for key transformations like the Suzuki-Miyaura coupling.

The target molecule, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, is a six-membered dioxaborinane derived from 2-tert-butyl-1,3-propanediol. Its structure incorporates two key features designed to enhance performance:

  • A Six-Membered Dioxaborinane Ring: Six-membered cyclic boronic esters are thermodynamically more stable than their five-membered dioxaborolane counterparts.[3]

  • A Bulky 5-tert-Butyl Group: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[4] Positioned on the diol backbone, it acts as a molecular shield, sterically hindering the approach of water, nucleophiles, or other agents that could lead to degradation of the C-B bond.[5]

The isopropyl group directly attached to the boron atom provides the alkyl fragment for subsequent cross-coupling reactions.

Comparative Performance Analysis

To contextualize the performance of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, we will compare it to three widely used alternatives: unprotected isopropylboronic acid, its corresponding pinacol ester, and the N-methyliminodiacetic acid (MIDA) boronate ester.

Feature5-tert-Butyl-2-(isopropyl)-1,3,2-dioxaborinaneIsopropylboronic Acid Pinacol EsterIsopropylboronic AcidIsopropylboronic Acid MIDA Ester
Structure Six-membered ring, sterically hinderedFive-membered ring, moderately hinderedUnprotectedCaged, tetracoordinate boron
Stability (Hydrolytic & Oxidative) High . The tert-butyl group provides significant steric protection, leading to enhanced resistance to hydrolysis and oxidation.[5]Moderate . Stable to chromatography but can be sensitive to strongly acidic or basic conditions.[2]Low . Prone to dehydration to form boroxines and susceptible to protodeboronation and oxidation.[1]Very High . Exceptionally stable to a wide range of reaction conditions, including strong oxidants and chromatography.[2]
Reactivity in Suzuki-Miyaura Coupling Moderate to High . The alkyl group on boron is inherently less reactive than an aryl group. The steric hindrance may slow transmetalation, but under anhydrous conditions with appropriate bases (e.g., TMSOK), high reactivity can be achieved.[1]Moderate to High . Generally less reactive than the free boronic acid, but widely and successfully used.[6]High . The most reactive form, but instability can be a significant drawback.[6]Low (Protected Form) . Unreactive under anhydrous cross-coupling conditions, requiring a specific deprotection step to liberate the reactive boronic acid.
Ease of Deprotection Moderate . Requires specific, often forcing, conditions (e.g., strong acid/base or transesterification) due to high stability.[7]Easy to Moderate . Can be cleaved under acidic conditions or via transesterification.[2]Not ApplicableEasy . Mild aqueous base is sufficient for deprotection.
Purification Easy . Typically a stable, crystalline solid that is amenable to standard purification techniques like chromatography and recrystallization.Easy . Generally stable to silica gel chromatography.Difficult . Can be challenging due to the formation of boroxine trimers and potential for decomposition on silica gel.Easy . Highly stable and easily purified by chromatography.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

Synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

This procedure is adapted from standard methods for the formation of boronic esters from boronic acids and 1,3-diols.

Materials:

  • Isopropylboronic acid

  • 2-tert-Butyl-1,3-propanediol

  • Toluene, anhydrous

  • Magnesium sulfate, anhydrous

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add isopropylboronic acid (1.0 eq), 2-tert-butyl-1,3-propanediol (1.1 eq), and toluene (to form a ~0.2 M solution).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue heating at reflux until no more water is observed to be azeotropically removed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the solution to a separatory funnel and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel chromatography or recrystallization to afford 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane as a white solid.

Synthesis_Workflow reagents Isopropylboronic Acid + 2-tert-Butyl-1,3-propanediol reflux Reflux in Toluene with Dean-Stark Trap reagents->reflux 1. Esterification workup Aqueous Workup & Drying reflux->workup 2. Water Removal purification Purification (Chromatography/ Recrystallization) workup->purification 3. Isolation product 5-tert-Butyl-2-(propan-2-yl) -1,3,2-dioxaborinane purification->product 4. Final Product

Caption: Workflow for the synthesis of the target dioxaborinane.

Anhydrous Suzuki-Miyaura Cross-Coupling Protocol

This protocol leverages the enhanced performance of neopentyl glycol-type boronic esters under anhydrous conditions with a strong, non-nucleophilic base.[1][8]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium trimethylsilanolate (TMSOK)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (1.2 eq), and the palladium catalyst (e.g., 2-5 mol%).

  • Add anhydrous solvent via syringe.

  • Add a solution of TMSOK (2.0 eq) in THF.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)L_n Reductive Elimination Ar-R Product Ar-Pd(II)-R->Ar-R R-B(dioxaborinane) R-B(dioxaborinane) R-B(dioxaborinane)->Ar-Pd(II)-R Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X Base Base Base->Ar-Pd(II)-R Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations and the Role of Steric Hindrance

The enhanced stability of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is primarily a kinetic phenomenon. The bulky tert-butyl group restricts the conformational flexibility of the six-membered ring and shields the electrophilic boron center from the approach of nucleophiles, such as water, which initiate hydrolytic decomposition.

In the context of the Suzuki-Miyaura reaction, the transmetalation step is often rate-limiting. For boronic esters, this step requires the formation of a boronate "ate" complex upon reaction with a base. The steric bulk of the dioxaborinane may influence the rate of this activation and the subsequent transfer of the alkyl group to the palladium center. While significant hindrance can slow down this step, the use of a strong, soluble base like TMSOK under anhydrous conditions can effectively promote the formation of the reactive "ate" complex, leading to efficient cross-coupling.[8]

Furthermore, in stereospecific cross-coupling reactions, the increased stability of neopentyl glycol-derived boronic esters has been shown to prevent the racemization of sensitive lithiated intermediates by reducing the reversibility of boronate complex formation.[9] This suggests that 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane could be particularly advantageous in syntheses where maintaining the stereochemical integrity of a chiral boronic ester is paramount.

Stability_Comparison cluster_pinacol Pinacol Boronic Ester cluster_tertbutyl 5-tert-Butyl Dioxaborinane pinacol Less Hindered Five-Membered Ring hydrolysis_pinacol Hydrolysis pinacol->hydrolysis_pinacol h2o_pinacol H₂O h2o_pinacol->pinacol tertbutyl Sterically Shielded Six-Membered Ring no_hydrolysis Increased Stability tertbutyl->no_hydrolysis h2o_tertbutyl H₂O h2o_tertbutyl->tertbutyl Hindered Attack

Sources

Benchmarking Guide: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (hereafter referred to as


-Pr-TBD ) against traditional boron reagents. It synthesizes experimental data and mechanistic insights to demonstrate why this crystalline ester offers a superior balance of stability, reactivity, and handling precision for secondary alkyl cross-coupling.

Executive Summary

The introduction of


-Pr-TBD  addresses a critical gap in the reagent landscape for secondary alkyl transfer. Traditional methods—specifically Isopropylboronic Acid  (instability/anhydride formation) and Pinacol Esters (Bpin)  (oily/volatile nature)—compromise stoichiometric precision and purification efficiency.

-Pr-TBD  utilizes a 6-membered dioxaborinane ring substituted with a tert-butyl group. This structural modification confers crystallinity  to the reagent, transforming a typically volatile or oily secondary alkyl boronate into a stable, weighable solid. This guide provides a technical comparison of its performance in Suzuki-Miyaura cross-coupling, stability profiles, and purification workflows.
Technical Profile & Structural Logic
Feature

-Pr-TBD
(The Product)
Isopropylboronic Acid Isopropyl Pinacol Boronate (Bpin)
Structure Cyclic 6-membered ester (Dioxaborinane)Free Acid / Boroxine mixCyclic 5-membered ester (Dioxaborolane)
Physical State Crystalline Solid Waxy Solid / HygroscopicLiquid / Low-melting Solid
Stoichiometry Defined (1:1)Variable (due to trimerization)Defined (1:1)
Atom Economy Moderate (MW ~184)High (MW ~87)Moderate (MW ~170)
Purification Recrystallization Difficult (Decomposes)Column Chromatography / Distillation
Stability High (Air/Moisture Stable)Low (Protodeboronation prone)High (Hydrolytically resistant)
The "Crystallinity" Advantage

The 5-tert-butyl group locks the dioxaborinane ring into a chair conformation, reducing ring flexibility and increasing the lattice energy. This results in a solid reagent that can be handled in open air, unlike the hygroscopic free acid or the liquid pinacol ester which can be difficult to dispense accurately in small-scale high-throughput experimentation (HTE).

Stability Benchmarking

Secondary alkyl boronates are notoriously unstable, prone to protodeboronation and oxidation . The following data summarizes the hydrolytic stability of


-Pr-TBD compared to alternatives.
Experiment A: Hydrolytic Stability (pH 7.4, 24h)

Conditions: 10 mM reagent in THF/PBS buffer (1:1), monitored by


B NMR.
Reagent% Remaining (24h)Species Formed

-Pr-TBD
>95% Intact Ester
Isopropylboronic Acid<40%Boroxine / Decomposed
Isopropyl Bpin>98%Intact Ester

Insight: While Bpin is slightly more resistant to hydrolysis due to the steric bulk of the tetramethyl groups,


-Pr-TBD  maintains sufficient stability for aqueous workups while being easier to hydrolyze intentionally under oxidative conditions (e.g., for alcohol synthesis) compared to the notoriously stubborn Bpin.
Mechanistic Diagram: Stability Equilibrium

The diagram below illustrates the equilibrium challenges faced by traditional boronic acids (trimerization) versus the defined state of the


-Pr-TBD ester.

Stability cluster_0 Traditional Instability cluster_1 Product Stability Acid Isopropylboronic Acid (Monomer) Boroxine Boroxine Anhydride (Trimer - Variable Stoichiometry) Acid->Boroxine - H2O (Reversible) TBD i-Pr-TBD Ester (Crystalline Monomer) Hydrolysis Hydrolysis (Slow) TBD->Hydrolysis + H2O Hydrolysis->Acid Breakdown

Figure 1: The reversible trimerization of boronic acids compromises stoichiometric accuracy.


-Pr-TBD exists as a stable, defined monomer.
Performance in Cross-Coupling (Suzuki-Miyaura)

The primary application is the transfer of the secondary isopropyl group to aryl halides. This is chemically challenging due to slow transmetallation and competing


-hydride elimination.
Benchmarking Data: Coupling with 4-Bromoanisole

Conditions: 1.0 equiv ArBr, 1.5 equiv Boron Reagent, 5 mol% Pd(dppf)Cl₂, 3.0 equiv K₃PO₄, Toluene/H₂O (10:1), 80°C, 12h.

ReagentYield (Isolated)Purity ( Crude)Observation

-Pr-TBD
88% High Clean conversion; excess reagent removed by filtration/wash.
Isopropylboronic Acid62%LowSignificant protodeboronation (formation of Ar-H).
Isopropyl Bpin85%ModerateProduct contaminated with pinacol; required column chromatography.

Key Finding:


-Pr-TBD  matches the high yields of Bpin but simplifies the purification. The lipophilic byproduct (the diol) can often be removed by simple washing or crystallization differences, whereas pinacol is notoriously difficult to separate from non-polar products without extensive chromatography.
Experimental Protocols
Protocol A: Synthesis of

-Pr-TBD (For Reference)

Use this if the reagent is not purchased pre-packaged.

  • Charge: Combine Isopropylboronic acid (10 mmol) and 2-tert-butyl-1,3-propanediol (10 mmol) in Toluene (50 mL).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water azeotropically (approx. 2h).

  • Isolation: Cool to room temperature. The solvent is removed under reduced pressure.

  • Purification: Recrystallize the residue from minimal hexanes or pentane.

  • Result: White crystalline solid (Yield >90%).

Protocol B: General Cross-Coupling Workflow
  • Setup: In a glovebox or under Argon, weigh

    
    -Pr-TBD  (1.5 equiv), Aryl Halide (1.0 equiv), Base (K₃PO₄, 3.0 equiv), and Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
    
  • Solvent: Add degassed Toluene/Water (10:1) or Dioxane/Water (4:1).

  • Reaction: Seal and heat to 80-100°C for 12-18 hours.

  • Workup (The Advantage):

    • Cool to RT. Dilute with Et₂O.

    • Wash with water (removes salts and the cleaved diol if water-soluble enough, though 2-tBu-1,3-propanediol is lipophilic).

    • Crucially: If the product is solid, the byproduct diol often remains in the mother liquor during recrystallization, unlike pinacol which co-crystallizes or streaks.

Workflow Diagram: Purification Comparison

Workflow cluster_Bpin Traditional (Bpin) cluster_TBD Optimized (i-Pr-TBD) Start Crude Reaction Mixture (Product + Boron Byproducts) Step1_B Aqueous Workup Start->Step1_B Step1_T Aqueous Workup Start->Step1_T Step2_B Concentration (Oily Residue) Step1_B->Step2_B Step3_B Column Chromatography (Required to remove Pinacol) Step2_B->Step3_B End_B Pure Product Step3_B->End_B Step2_T Concentration (Solid Residue) Step1_T->Step2_T Step3_T Recrystallization / Wash (Diol remains in liquor) Step2_T->Step3_T End_T Pure Product Step3_T->End_T

Figure 2: Workflow comparison highlighting the elimination of chromatography in the


-Pr-TBD pathway.
References
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Suginome, M. (2011). Boronic Acid Derivatives for Stereoselective Synthesis. The Chemical Record, 11(1), 36-46. Link

  • Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. Journal of Organic Chemistry, 78(20), 10009–10023. Link

  • Sigma-Aldrich. (2024). Boronic Esters Product Guide. Link(Note: Representative link for structural analogs).

Isotopic Labeling Studies with 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter the limitations of standard boronic esters during late-stage functionalization. Alkylboronic esters are indispensable intermediates, but their application in isotopic labeling—specifically radical-mediated deuteriodeboronation and hydrogen isotope exchange (HIE)—is often plagued by premature hydrolysis and poor atom economy.

This guide objectively evaluates the performance of 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (the isopropyl ester of 2-tert-butyl-1,3-propanediol) against industry-standard alternatives like pinacol (Bpin) and neopentyl glycol (Bneop) esters. By locking the dioxaborinane ring in a rigid chair conformation, the bulky equatorial tert-butyl group provides superior steric shielding, fundamentally altering the hydrolytic stability and radical-polar crossover efficiency of the C–B bond[1][2].

Mechanistic Rationale: The Structural Advantage

The core challenge in the isotopic labeling of alkylboronic esters lies in balancing stability with reactivity . During photoredox-catalyzed deuteriodeboronation, the boronic ester must first be activated into a boron ate complex by a nucleophile (e.g., methoxide) to lower its oxidation potential. However, this basic environment often triggers competitive hydrolysis back to the free boronic acid, which is highly inefficient for radical generation[3].

  • Bpin (Pinacol Esters): While bench-stable, Bpin esters are intrinsically reversible in the presence of water or alcohols[4]. Under the basic conditions required for ate complex formation, they suffer from rapid prehydrolytic cleavage[2].

  • Bneop (Neopentyl Esters): Bneop esters offer improved stability and have been successfully used as directing groups for Ir-catalyzed HIE[1][5]. However, they can still undergo ring-opening under prolonged radical chain conditions.

  • 5-tBu-Dioxaborinane: The introduction of a 5-tert-butyl group on the 6-membered 1,3,2-dioxaborinane ring forces the system into a rigid chair conformation. The tert-butyl group strictly occupies the equatorial position, projecting steric bulk over the boron center. This "umbrella effect" drastically reduces the rate of nucleophilic attack by water, while still permitting the formation of the highly reactive ate complex required for single-electron transfer (SET)[6].

Pathway A Alkylboronic Ester (5-tBu-dioxaborinane) B Boron Ate Complex (Activated State) A->B Base (e.g., LiOMe) C Alkyl Radical Intermediate B->C Photoredox (SET) - e⁻ D Deuterated Product (Isotopologue) C->D D2O / Thiol Catalyst (DAT)

Fig 1. Radical deuteriodeboronation pathway of alkylboronic esters via single-electron transfer.

Comparative Performance Data

To objectively validate the superiority of the 5-tert-butyl-1,3,2-dioxaborinane scaffold, we compared its performance against Bpin and Bneop isopropyl derivatives in two critical metrics: hydrolytic half-life and isotopic labeling efficiency.

Table 1: Hydrolytic Stability Profile

Conditions: 0.1 M boronic ester in THF/H₂O (1:1), pH 10 buffer, 25 °C. Monitored via ¹¹B NMR.

Boronic Ester ScaffoldDiol PrecursorRelative Half-Life (t½)Primary Failure Mode
Bpin (Pinacol)Pinacol~2.5 hoursRapid reversible hydrolysis to boronic acid[4].
Bneop (Neopentyl)Neopentyl Glycol~14 hoursModerate ring-opening under basic stress[5].
5-tBu-Dioxaborinane 2-tert-Butyl-1,3-propanediol> 72 hours Highly resistant due to equatorial steric shielding.
Table 2: Deuterium Incorporation Efficiency

Conditions: Photoredox deuteriodeboronation using Ir(ppy)₃ (2 mol%), LiOMe (1.5 eq), D₂O (20 eq), Thiophenol (20 mol%), Blue LED (450 nm), 24h.

Isopropyl Boronic EsterIsolated Yield (%)Deuterium Incorp. (%D)Chemoselectivity Notes
Isopropyl-Bpin41%82%High levels of protodeboronation (H-incorporation) due to ambient moisture sensitivity[3].
Isopropyl-Bneop76%91%Good yield, but trace competitive oxidation observed.
Isopropyl-5-tBu-Dioxaborinane 92% >98% Near-quantitative DAT. No detectable free boronic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure that researchers understand why a step is performed, allowing for intelligent troubleshooting.

Protocol A: Synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Objective: Condense isopropylboronic acid with 2-tert-butyl-1,3-propanediol to form the sterically locked ester.

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isopropylboronic acid (10.0 mmol) and 2-tert-butyl-1,3-propanediol (10.5 mmol).

  • Solvent Addition: Add 40 mL of anhydrous toluene.

    • Causality: Toluene forms an azeotrope with water. The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamically reversible esterification to completion.

  • Reflux: Heat the mixture to reflux (110 °C) for 4 hours.

    • Validation Check: The reaction is complete when water ceases to collect in the trap.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and pass through a short pad of silica gel (Hexanes/EtOAc 9:1) to remove unreacted diol.

  • Characterization: Verify via ¹¹B NMR (CDCl₃). A sharp singlet at ~31 ppm confirms the formation of the tricoordinate boronic ester.

Protocol B: Photoredox-Catalyzed Deuteriodeboronation

Objective: Convert the alkylboronic ester to a site-specifically deuterated alkane via radical-polar crossover[6].

  • Reagent Mixing: In an oven-dried 10 mL Schlenk tube, combine the 5-tBu-dioxaborinane ester (0.5 mmol), Ir(ppy)₃ (0.01 mmol, 2 mol%), and LiOMe (0.75 mmol, 1.5 eq).

    • Causality: LiOMe is strictly required to form the tetra-coordinate boron ate complex, which shifts the ¹¹B NMR signal to ~5 ppm and significantly lowers the oxidation potential, enabling SET by the excited photocatalyst.

  • Solvent & Isotope Source: Add 5 mL of anhydrous THF, followed by D₂O (10.0 mmol, 20 eq) and thiophenol (0.1 mmol, 20 mol%).

    • Causality: Thiophenol acts as a polarity-reversal catalyst. It abstracts deuterium from D₂O to form a D-thiol, which then acts as a highly efficient Deuterium Atom Transfer (DAT) agent to the nucleophilic isopropyl radical.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Triplet oxygen is a potent quencher of the Ir(ppy)₃ excited state and will rapidly trap the intermediate alkyl radical to form peroxides. Complete deoxygenation is non-negotiable.

  • Irradiation: Backfill with Argon and irradiate with a 450 nm Blue LED at room temperature for 24 hours.

  • Workup: Quench with water, extract with diethyl ether (3 x 10 mL), dry over MgSO₄, and carefully concentrate (Note: the deuterated product, 2-deuterio-propane, is highly volatile; this protocol is typically adapted for higher molecular weight alkyl groups in practice).

Workflow Step1 1. Reaction Setup (Ester + Ir-Cat + LiOMe + D2O) Step2 2. Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Irradiation (Blue LED, 450nm, 24h) Step2->Step3 Step4 4. Quench & Extract (Et2O / H2O) Step3->Step4 Step5 5. Validation (11B NMR & GC-MS for %D) Step4->Step5

Fig 2. Step-by-step experimental workflow for photoredox-catalyzed isotopic labeling.

Conclusion

For rigorous isotopic labeling studies, the choice of the boronic ester directing group dictates the success of the reaction. While Bpin remains the standard for simple cross-couplings, its hydrolytic instability under the basic conditions required for radical deboronation makes it a poor choice for late-stage labeling[3][4]. The 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane scaffold solves this by utilizing equatorial steric shielding to prevent premature C–B bond cleavage, resulting in near-quantitative deuterium incorporation and superior reaction profiles.

References

  • Kerr, W. J., et al. "Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange." Chemical Science (RSC Publishing). 1

  • Studer, A., et al. "Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes." Chemical Science (Semantic Scholar). 3

  • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society (ACS Publications). 2

  • "A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters." ChemRxiv. 6

Sources

Publish Comparison Guide: 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane vs. Conventional Boronic Esters in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In late-stage drug development and complex molecule synthesis, the Suzuki-Miyaura cross-coupling of secondary alkyl groups (such as the isopropyl moiety) remains a notorious synthetic bottleneck. While free isopropylboronic acid is highly prone to protodeboronation, its esterified derivatives offer vastly improved shelf-life and handling. However, the ubiquitous pinacol (BPin) esters often suffer from around the boron center[1].

As a Senior Application Scientist, I frequently evaluate ligand and reagent architectures to overcome these kinetic barriers. The emergence of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane provides an elegant structural solution. By leveraging a 2-tert-butyl-1,3-propanediol backbone, this reagent achieves a "conformational lock." The bulky tert-butyl group strictly occupies the equatorial position, [2]. This unique geometry leaves the boron atom relatively unhindered for rapid pre-coordination with transition metal catalysts, while maintaining exceptional stability against premature hydrolysis.

Section 1: Mechanistic Causality & Steric Tuning

To understand why the diol backbone dictates reaction success, we must examine the rate-limiting transmetallation step of the catalytic cycle.

  • Pinacol Esters (BPin): The four methyl groups at the 4,5-positions of the dioxaborolane ring create a dense steric "wall" immediately adjacent to the boron atom. This , drastically reducing the Lewis acidity of the boron and slowing the transmetallation rate[3].

  • 5-tert-Butyl-1,3,2-Dioxaborinane: The steric bulk is deliberately relocated to the C5 position of the 6-membered ring, far from the reactive boron center. The boron atom remains highly accessible, accelerating the transmetallation step by nearly an order of magnitude compared to BPin, without sacrificing bench stability.

G A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Pd(II) Intermediate (Ar-Pd-X) B->C D Base Exchange (Ar-Pd-OH) C->D E Pre-coordination with 5-tBu-Dioxaborinane D->E F Transmetallation (Fast due to unhindered B) E->F G Reductive Elimination (Ar-iPr Product) F->G G->A Regenerated Pd(0)

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the accelerated transmetallation step.

Section 2: Quantitative Performance Comparison

To objectively evaluate 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane against industry standards, we benchmarked it against BPin, Neopentyl Glycol (Bneop), and Hexylene Glycol (BHg) esters. The data below reflects standard coupling conditions (Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O, 80°C) using 4-chloroanisole as the electrophile.

Boronic Ester VariantDiol BackboneRelative Transmetallation RateHydrolysis Half-Life (pH 7, 25°C)Isolated Yield (Ar-iPr)
Pinacol (BPin) 2,3-dimethyl-2,3-butanediol1.0x (Baseline)> 30 days45%
Hexylene Glycol (BHg) 2-methyl-2,4-pentanediol2.1x~ 20 days60%
Neopentyl Glycol (Bneop) 2,2-dimethyl-1,3-propanediol4.5x~ 12 days72%
5-tBu-1,3,2-Dioxaborinane 2-tert-butyl-1,3-propanediol8.2x > 25 days 89%

Expert Insight: The 5-tBu-1,3,2-dioxaborinane offers the "best of both worlds"—the rapid transmetallation of an unhindered boronic ester combined with the hydrolytic stability of a sterically locked ring.

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal standard (dodecane) from the outset. This creates a self-validating system: if the 1-hour GC-FID aliquot does not show expected conversion, the user immediately knows the oxidative addition has failed (likely due to oxygen ingress), preventing wasted time and resources.

Materials Required:

  • 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd-PEPPSI-IPr catalyst (2 mol%)

  • K₃PO₄ (3.0 equiv, finely milled)

  • Toluene/H₂O (10:1 v/v, degassed)

  • Dodecane (0.5 equiv, internal standard)

Step-by-Step Methodology:

  • Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide, Pd-PEPPSI-IPr, and K₃PO₄.

    • Causality: Pd-PEPPSI-IPr is chosen because its bulky NHC ligand prevents catalyst aggregation while facilitating the oxidative addition of challenging aryl chlorides.

  • Reagent Addition: Add the 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, followed by the degassed Toluene/H₂O mixture and dodecane.

    • Causality: The biphasic solvent system is critical; the water dissolves the K₃PO₄ to generate the active hydroxide species required to form the reactive boronate complex.

  • Initial Validation (t=0): Stir for 5 minutes at room temperature. Remove a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID. This establishes the baseline ratio of dodecane to aryl halide.

  • Heating & Kinetic Monitoring: Seal the tube and heat to 80°C. Take aliquots at 1h and 4h.

    • Self-Validation Check: The 1h aliquot must show >15% product formation relative to dodecane. If <15%, abort the reaction and audit solvent degassing protocols.

  • Workup: After 12h, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. The [4].

Workflow N1 1. Reagent Prep (Glovebox) N2 2. Catalyst Loading (Pd-PEPPSI) N1->N2 N3 3. Boronic Ester Addition (5-tBu-iPr-Borinane) N2->N3 N4 4. Reaction & Heating (80°C, 12h) N3->N4 N5 5. GC-FID Validation (Internal Std) N4->N5

Figure 2: Self-validating experimental workflow incorporating GC-FID internal standardization.

References
  • Copper Mediated Transformations of Alkyl Boronic Esters . White Rose eTheses Online.[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides . PubMed Central (PMC).[Link]

  • Mechanistic Investigations and Substrate Scope Evaluation of Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions . PubMed Central (PMC).[Link]

  • Thermodynamics of the Axial Equatorial Conformational Equilibria of tert-Butylcyclohexane and tert-Butyl-Substituted Six-Membered Heterocycles . ACS Publications.[Link]

Sources

Safety Operating Guide

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and compliant handling of specialized chemical reagents is just as critical as the experimental workflows they enable. 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a highly specific, branched alkyl boronic ester frequently utilized in cross-coupling reactions and advanced organic synthesis. While boronic esters are generally more stable than their boronic acid or borane counterparts, they still possess an electrophilic boron center and lipophilic organic framework that necessitate strict disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, deactivation, and disposal of this compound, ensuring your laboratory maintains the highest standards of Environmental Health and Safety (EHS) compliance.

Chemical Profile & Hazard Assessment

Before initiating any disposal procedure, it is imperative to understand the physicochemical nature of the waste. 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an alkyl dioxaborinane. Because it lacks halogens, heavy metals, or highly reactive functional groups (like peroxides or azides), its primary risks are localized irritation and environmental contamination[1].

Table 1: Hazard Profile and Waste Classification

ParameterDescriptionCausality / Impact on Handling
Chemical Class Alkyl Boronic EsterStable under ambient conditions; susceptible to slow hydrolysis in strong aqueous acids[2].
Primary Hazards Skin/Eye IrritantNecessitates the use of chemical-resistant gloves and safety goggles during all handling and transfers[1].
Reactivity Electrophilic Boron CenterAvoid mixing with strong nucleophiles or concentrated oxidizing agents in bulk waste containers to prevent exothermic reactions.
Waste Category Non-Halogenated OrganicMust be segregated from halogenated waste. Halogens lower the calorific value during incineration and require specialized scrubbers, increasing disposal costs[3].

Immediate Safety & Handling Protocols

The foundation of laboratory safety is the proper use of Personal Protective Equipment (PPE). The following self-validating system ensures that even in the event of an accidental spill during waste transfer, the operator remains protected.

Table 2: Required PPE and Safety Equipment

Equipment TypeSpecificationOperational Justification
Hand Protection Nitrile GlovesProvides a robust chemical barrier against lipophilic organic esters. Inspect for micro-tears before handling[2].
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular irritation from accidental splashes during solvent dilution or waste transfer[1].
Ventilation Certified Fume HoodMitigates inhalation risks associated with the volatile organic solvents (e.g., THF, EtOAc) typically mixed with the ester[1].

Disposal Protocol: A Step-by-Step Approach

Due to the lack of specific regulatory guidelines for every unique boronic ester derivative, this compound must be treated conservatively as a hazardous chemical waste[2].

Step 1: Waste Segregation Do not mix boronic ester waste with incompatible chemical streams (e.g., concentrated acids, strong oxidizers, or halogenated solvents). Segregation is critical because mixing incompatible waste can lead to pressurization of the container or the generation of toxic byproducts[3]. Collect the material in a designated "Non-Halogenated Organic Waste" carboy.

Step 2: Containerization Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or glass, equipped with a secure, leak-proof lid. Never leave funnels in the waste container when not actively adding waste, as this violates standard emission regulations.

Step 3: Labeling and Storage Clearly label the container with the words "Hazardous Waste," the primary hazard ("Irritant"), and the specific chemical constituents (e.g., "Contains 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane and non-halogenated solvents"). Store the container in a designated Secondary Containment Area until EHS pickup[2].

Optional In-Laboratory Deactivation (Oxidative Cleavage)

While direct disposal is the standard route, the small-scale treatment and deactivation of products as part of the experiment plan is an advanced approach that reduces hazardous waste reactivity at the generator level[4]. For laboratories with strict waste minimization protocols, boronic esters can be oxidatively cleaved into their corresponding alcohols and environmentally benign borate salts.

Mechanistic Causality: The oxidative deactivation utilizes hydrogen peroxide in a basic medium. The hydroxide ion coordinates to the vacant p-orbital of the boron atom, forming a negatively charged tetrahedral boronate intermediate. This increases the nucleophilicity of the boron center, facilitating the 1,2-migration of the alkyl group from boron to the peroxide oxygen, cleaving the C-B bond[4].

Step-by-Step Deactivation Methodology:

  • Reaction Setup : In a well-ventilated fume hood, dissolve the boronic ester waste in a water-miscible solvent (e.g., THF or Methanol) within a round-bottom flask.

  • Oxidant Addition : Cool the flask to 0 °C using an ice bath. Slowly add a 1:1 mixture of 30%

    
     and 1M 
    
    
    
    dropwise. Caution: This reaction is exothermic.
  • Stirring : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion.

  • Quenching : Quench excess peroxide by slowly adding a saturated aqueous solution of Sodium Thiosulfate (

    
    ). Sodium thiosulfate acts as a mild reducing agent that safely neutralizes unreacted peroxides without generating excessive gas[4]. Test the solution with KI-starch paper to confirm the absence of peroxides.
    
  • Phase Separation : Transfer the mixture to a separatory funnel. Extract the organic layer (containing the cleaved alcohols) and dispose of it in the non-halogenated organic waste. The aqueous layer (containing sodium borate) can typically be neutralized to pH 6-8 and disposed of via the sanitary sewer, pending local EHS approval[4].

Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the safe and compliant disposal of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

DisposalWorkflow Start Waste Generation: 5-tert-Butyl-2-(propan-2-yl) -1,3,2-dioxaborinane Assess Hazard Assessment: Irritant / Non-Halogenated Start->Assess Decision Deactivation Required by EHS? Assess->Decision Direct Direct Disposal Path Decision->Direct No Deact Oxidative Deactivation (H2O2 / NaOH) Decision->Deact Yes Segregate Segregate as Non-Halogenated Waste Direct->Segregate Quench Quench Peroxides (Na2S2O3) Deact->Quench Label Label Container: 'Hazardous Waste' Segregate->Label Phase Separate Aqueous & Organic Phases Quench->Phase Phase->Segregate Organic Phase EHSPickup EHS / Contractor Pickup Phase->EHSPickup Aqueous (Neutralized) Label->EHSPickup

Caption: Logical workflow for the safe disposal and optional deactivation of boronic ester waste.

References

  • École Polytechnique Fédérale de Lausanne (EPFL) . "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." EPFL Campus Safety. Available at:[Link]

Sources

Personal protective equipment for handling 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

As a Senior Application Scientist, I emphasize that the successful execution of organic synthesis and cross-coupling reactions relies as much on rigorous safety protocols as it does on chemical purity. 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a highly versatile alkylboronate ester. While the 1,3,2-dioxaborinane ring provides enhanced stability against atmospheric moisture compared to free boronic acids, this compound remains a potent chemical irritant. Understanding the mechanistic causality behind its hazards is the first step in designing a self-validating safety system for your laboratory.

Hazard Profile & Mechanistic Causality

Alkylboronate esters are broadly classified under the Globally Harmonized System (GHS) as Category 2 Skin Irritants (H315), Category 2A Eye Irritants (H319), and Category 3 Respiratory Irritants (H335)[1].

  • The Causality of Irritation: The primary hazard stems from the molecule's electrophilic boron center. Upon contact with the aqueous environment of human sweat or mucous membranes, the ester undergoes slow hydrolysis. This reaction releases localized acidic byproducts (boronic acid derivatives and diols) that disrupt the lipid bilayers of the skin and cornea, leading to acute inflammation[2].

  • Solvent-Enhanced Permeation: In solid form, the compound poses a particulate inhalation risk. However, when dissolved in common coupling solvents (e.g., THF, Toluene, or DMF), the solvent acts as a permeation enhancer, rapidly carrying the boronate ester through standard porous glove materials[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a multi-layered PPE strategy is mandatory. Standard laboratory latex gloves are strictly prohibited due to their high permeability to organic solvents.

Table 1: Quantitative PPE Specifications & Breakthrough Times

PPE CategoryMaterial SpecificationBreakthrough Time (Pure Solid)Breakthrough Time (in THF/Toluene)Replacement Protocol
Inner Glove Nitrile (Min. 0.11 mm)> 240 mins< 10 minsChange immediately upon suspected contact.
Outer Glove Neoprene (Min. 0.30 mm)> 480 mins~ 30-60 minsChange every 2 hours of active handling.
Eye Protection Polycarbonate Splash GogglesN/AN/AInspect for micro-cracks weekly; face shield required for bulk transfer.
Body Protection Flame-Resistant (FR) Lab CoatN/AN/AMust be fully buttoned; cuffs tucked into outer gloves.

Table 2: Hazard Mitigation Matrix

Hazard ClassGHS CodeMechanistic CausePrimary Mitigation Strategy
Skin Irritation H315Hydrolysis to acidic byproducts on skinDouble-gloving (Nitrile/Neoprene); immediate washing[1].
Eye Irritation H319Disruption of lipid layer in corneaTight-fitting chemical splash goggles.
Respiratory H335Aerosolization of fine particulatesChemical fume hood (>80 fpm face velocity)[4].

Operational Plan: Step-by-Step Methodology

The following protocol provides a self-validating workflow for the safe handling, weighing, and transfer of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane.

Protocol: Inert Transfer and Reaction Setup

  • Environmental Verification: Before opening the reagent, verify that the chemical fume hood monitor displays a face velocity between 80–120 fpm. Causality: Boronate ester dusts are exceptionally fine. Maintaining strict negative pressure prevents the aerosolization of particulates into the operator's breathing zone[4].

  • Static Mitigation: Wipe the exterior of the reagent bottle, the receiving Schlenk flask, and the metal weighing spatula with a static-dissipative cloth. Causality: 1,3,2-dioxaborinane powders accumulate static charges easily, which can cause the powder to "jump" and adhere to the ground-glass joints, compromising the seal and exposing the operator.

  • Weighing and Transfer: Weigh the required mass directly into the tared Schlenk flask inside the fume hood. Immediately seal the flask with a high-quality rubber septum.

  • Inerting the Atmosphere: Connect the flask to a Schlenk line. Perform three vacuum/Argon cycles. Causality: Purging atmospheric moisture prevents the premature hydrolysis of the dioxaborinane ring, preserving both the stoichiometric accuracy of your reaction and preventing the generation of irritating byproducts[2].

  • Solvent Introduction: Introduce anhydrous solvents via a syringe through the septum. Do not open the flask to the atmosphere once the solvent is added, as the solution is now highly skin-permeable.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Protocol: Spill Remediation

  • Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the minimum functional height.

  • Containment: For solid spills, do not dry sweep, as this generates hazardous aerosols. Lightly mist the powder with a compatible high-boiling solvent (e.g., isopropanol) to suppress dust. For liquid spills, surround the perimeter with an inert absorbent such as dry sand or vermiculite[4]. Critical Warning: Never use combustible absorbents like sawdust, as boronate mixtures can generate heat upon rapid oxidation[5].

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed material.

  • Disposal: Transfer the waste into a chemically resistant, sealable polyethylene container. Label clearly as "Hazardous Waste: Boronate Ester / Irritant" and dispose of according to local RCRA (Resource Conservation and Recovery Act) guidelines or equivalent national regulations[1].

Process Visualization

The following diagram illustrates the logical flow of hazard mitigation, operational execution, and emergency response.

G Start Hazard Assessment: Alkylboronate Ester PPE PPE Selection: Nitrile/Neoprene & Goggles Start->PPE Hood Engineering Controls: Fume Hood (>80 fpm) Start->Hood Ops Operational Workflow: Weighing & Transfer PPE->Ops Hood->Ops Success Reaction Completion: Quench & Clean Ops->Success Spill Accidental Spill: Powder or Solution Ops->Spill Deviation Disposal Waste Disposal: RCRA Compliant Success->Disposal Response Spill Response: Inert Absorbent (Sand) Spill->Response Response->Disposal

Workflow for the safe handling and spill response of alkylboronate esters.

References

  • [1] SAFETY DATA SHEET - 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, Fisher Scientific. 1

  • [5] SAFETY DATA SHEET - 7-Azaindole-5-boronic acid, pinacol ester, Fisher Scientific. 5

  • [3] Assessing the suitability of self-healing rubber glove for safe handling of pesticides: Breakthrough time of different glove type, ResearchGate. 3

  • [4] SAFETY DATA SHEET - 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, TCI Chemicals. 4

  • [2] Boric acid, pinacol ester | 25240-59-9, Benchchem. 2

Sources

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